1-Azakenpaullone

Catalog No.
S515750
CAS No.
M.F
C15H10BrN3O
M. Wt
328.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azakenpaullone

Product Name

1-Azakenpaullone

IUPAC Name

14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one

Molecular Formula

C15H10BrN3O

Molecular Weight

328.16 g/mol

InChI

InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20)

InChI Key

NTSBZVCEIVPKBJ-UHFFFAOYSA-N

SMILES

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br

solubility

Soluble in DMSO

Synonyms

1-azakenpaullone, 9-bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one, kenpaullone, NSC 664704, NSC-664704

Canonical SMILES

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br

The exact mass of the compound 1-Azakenpaullone is 327.0007 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Azakenpaullone GSK-3β inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The core mechanism of 1-Azakenpaullone involves direct inhibition of the GSK-3β enzyme, which subsequently modulates several key downstream signaling pathways. The table below summarizes its primary molecular actions:

Action Specific Effect Resulting Pathway Activation
GSK-3β Inhibition ATP-competitive binding; IC(_{50}) = 18 nM [1] Increased nuclear β-catenin [2]
Wnt/β-catenin Signaling Prevents β-catenin phosphorylation/degradation [2] Upregulation of Runx2, cyclin D1, Pdx-1 [2] [3]
Kinase Selectivity >100x more selective for GSK-3β over CDK1/cyclin B (IC({50})=2 µM) and CDK5/p25 (IC({50})=4.2 µM) [1] Reduced off-target effects [1]

This orchestrated signaling promotes cell differentiation and survival, forming the basis for its therapeutic research applications.

Signaling Pathway Workflow

The following diagram illustrates the sequence of molecular events triggered by this compound in a cell, leading to changes in gene expression.

This compound This compound GSK-3β GSK-3β This compound->GSK-3β  Inhibits β-catenin (Degradation) β-catenin (Degradation) GSK-3β->β-catenin (Degradation)  Phosphorylates β-catenin (Stabilized) β-catenin (Stabilized) β-catenin (Degradation)->β-catenin (Stabilized)  Blocked Gene Expression\n(Runx2, Cyclin D1) Gene Expression (Runx2, Cyclin D1) β-catenin (Stabilized)->Gene Expression\n(Runx2, Cyclin D1)  Translates to Nucleus

This compound inhibits GSK-3β, leading to β-catenin stabilization and gene activation.

Key Experimental Evidence and Protocols

Research across different biological systems demonstrates the functional outcomes of this mechanism.

Osteoblast Differentiation of Human Mesenchymal Stem Cells (MSCs)

This protocol demonstrates how this compound promotes bone cell formation [2].

  • Cell Culture: Human MSCs are cultured in standard growth media.
  • Treatment: Cells are treated with 3 µM this compound for 48 hours to induce differentiation.
  • Assessment of Differentiation:
    • Alkaline Phosphatase (ALP) Activity & Staining: Measured as an early marker of osteoblast differentiation.
    • Alizarin Red Staining: Used to detect calcium deposits and mineralized matrix formation, indicating late-stage maturation.
    • Gene Expression Analysis: qPCR confirms the upregulation of osteoblast-specific genes, including ALP, Osteocalcin (OC), Osteonectin (ON), Collagen Type I (COL1A1), and Osteopontin (OPN).
  • Key Finding: Treatment significantly enhanced ALP activity, mineralized matrix formation, and expression of osteogenic genes, mediated by Wnt/β-catenin signaling and the key transcription factor Runx2 [2].
Improvement of β-Cell Function in a Diabetic Mouse Model

This in vivo study shows the therapeutic potential of this compound for diabetes [3].

  • Animal Model: c-KitWv/+ male mice, which develop diabetes due to β-cell dysfunction.
  • Treatment Protocol: Mice received this compound for 2 weeks.
  • Functional Assessments:
    • Fasting Blood Glucose: Measured to monitor baseline glucose levels.
    • Glucose Tolerance Test (GTT): Performed to assess the body's ability to clear glucose from the blood.
  • Tissue Analysis:
    • Immunofluorescence & Western Blotting: Used on pancreatic islets to analyze protein levels.
  • Key Findings: this compound treatment normalized fasting blood glucose and significantly improved glucose tolerance. This was linked to increased levels of β-catenin, cyclin D1, and Pdx-1 in islets, leading to enhanced β-cell proliferation and insulin secretion [3].
Stimulation of Proliferation in Zebrafish

An example of its use in regenerative biology [1].

  • Model: Irradiated zebrafish lateral line neuromasts (sensory organs).
  • Treatment: 2.5 µM this compound for 48 hours.
  • Assessment: Measurement of proliferative cell recovery post-injury.
  • Outcome: The compound stimulated proliferation in the irradiated tissue [1].

Summary of Biological Effects

The table below consolidates the key experimental findings and research applications of this compound across different models.

Research Model Concentration / Dose Key Outcome Signaling Pathway Involved
Human MSCs [2] 3 µM Induced osteoblast differentiation and mineralization Wnt/β-catenin, Runx2 upregulation
Diabetic (c-KitWv/+) Mice [3] 2-week treatment Improved glucose tolerance, increased β-cell proliferation & function Akt/GSK3β/β-catenin, increased Pdx-1 & cyclin D1
Zebrafish Lateral Line [1] 2.5 µM Stimulated proliferation in irradiated neuromasts Not specified
HCC1806 Cells [1] 30 µM for 24 h Reduced S6K1 phosphorylation Potential interaction with mTOR signaling

Therapeutic Potential and Research Relevance

The primary research interest in this compound stems from the central role of GSK-3β in various diseases [4] [5]. Its ability to promote autophagy—a cellular "cleaning" process—is particularly relevant for neurodegenerative diseases (AD, PD, HD, ALS) where toxic protein aggregates accumulate [4]. Furthermore, its role in enhancing β-cell function and osteoblast differentiation highlights its potential in treating diabetes and bone disorders [2] [3].

Compared to other GSK-3β inhibitors like Tideglusib, which has progressed to clinical trials, this compound remains a powerful tool for preclinical research due to its well-characterized potency and selectivity [5].

References

what is 1-Azakenpaullone and its discovery

Author: Smolecule Technical Support Team. Date: February 2026

Core Biochemical Profile

The table below summarizes the key biochemical characteristics of 1-Azakenpaullone:

Property Detail
CAS Number 676596-65-9 [1] [2]
Molecular Formula C₁₅H₁₀BrN₃O [1] [2]
Molecular Weight 328.16 g/mol [1] [3]
Primary Target Glycogen Synthase Kinase-3β (GSK-3β) [1] [3]
IC₅₀ (GSK-3β) 18 nM (cell-free assay) [1] [3]
Selectivity >100-fold selective for GSK-3β over CDK1/cyclin B and CDK5/p25 [1]

Key Experimental Findings and Applications

This compound has been shown to have significant effects in various areas of cellular research:

  • Stimulates Osteoblast Differentiation: At 3 µM, it enhances the differentiation and mineralization of human mesenchymal stem cells (MSCs) into osteoblasts (bone-forming cells). This effect is mediated through the activation of Wnt signaling, leading to nuclear accumulation of β-catenin and upregulation of the key osteogenic transcription factor Runx2 [4].
  • Protects Podocytes: It protects kidney podocytes (specialized cells in the filtration barrier) from injury by reducing damage to the intracellular cytoskeleton (F-actin and microtubules). This suggests potential for therapeutic development in proteinuric kidney diseases [5].
  • Promotes Airway Basal Cell Proliferation: It acts as a pro-proliferative agent for human airway basal stem cells, indicating potential utility in promoting lung regeneration following injury [6].
  • Induces β-cell Proliferation: In combination with glucose, it stimulates the proliferation of pancreatic β-cells, which are responsible for insulin production [1].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the search results.

In Vitro Kinase Assay for GSK-3β Inhibition [1]

This protocol measures the direct inhibition of GSK-3β enzyme activity by this compound.

  • Kinase Preparation: GSK-3β is diluted 1:100 in a buffer containing 1 mg/mL BSA and 10 mM dithiothreitol.
  • Reaction Setup: A 30 µL final reaction volume is prepared containing:
    • 5 µL of 40 µM GS-1 peptide (substrate).
    • Assay buffer (10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5).
    • 15 µM [γ-³²P]ATP.
    • The test compound (this compound).
  • Incubation: The reaction is carried out for 30 minutes at 30°C.
  • Termination & Detection: A 25 µL aliquot is spotted onto Whatman P81 phosphocellulose paper. The paper is washed five times in a 1% phosphoric acid solution, and the radioactivity is counted using a scintillation counter to determine the remaining kinase activity.
Cell-Based Assay for Osteoblast Differentiation [4]

This protocol assesses the compound's ability to induce bone cell differentiation in human MSCs.

  • Cell Culture: Immortalized human Mesenchymal Stem Cells (MSCs) are cultured and differentiated.
  • Treatment: Cells are treated with 3 µM this compound for 10 days during osteoblastic differentiation, with DMSO used as a vehicle control.
  • Differentiation Assessment:
    • Alkaline Phosphatase (ALP) Activity: Measured using a cytochemical staining assay and a quantitative activity measurement.
    • Mineralization: Assessed using Alizarin Red S staining to detect calcium deposits.
    • Gene Expression: The mRNA levels of osteoblast-specific markers (ALP, OC, ON, COL1A1, OPN) are analyzed using quantitative RT-PCR (qRT-PCR).
In Vivo Behavioral Study [1]

This protocol evaluates the neurological effects of this compound in a mouse model.

  • Animal Model: Male NMRI mice.
  • Drug Administration: this compound (10 or 100 pmol) is administered via intracerebroventricular (i.c.v.) injection.
  • Behavioral Tests:
    • Locomotor Activity: Measured in an open field.
    • Prepulse Inhibition (PPI): Assesses sensorimotor gating.
    • Cognitive Function: Evaluated using specific memory tests.
    • Motor Coordination: Tested using a rotarod apparatus.

Mechanism of Action and Signaling Pathway

This compound functions primarily by potently and selectively inhibiting the enzyme GSK-3β. As an ATP-competitive inhibitor, it binds to the kinase's active site, preventing it from phosphorylating its downstream substrates [3]. A key consequence of this inhibition is the disruption of the destruction complex that normally targets β-catenin for degradation. This leads to the stabilization and nuclear accumulation of β-catenin, where it acts as a transcriptional co-activator to drive the expression of target genes (e.g., Runx2, cyclin D1) that promote processes like cell proliferation, differentiation, and survival [4].

The following diagram illustrates the core signaling pathway affected by this compound:

G This compound This compound GSK-3β GSK-3β This compound->GSK-3β Inhibits β-Catenin (stable) β-Catenin (stable) GSK-3β->β-Catenin (stable) Normally Phosphorylates β-Catenin (degraded) β-Catenin (degraded) GSK-3β->β-Catenin (degraded) Promotes Degradation Gene Transcription\n(e.g., Runx2, Cyclin D1) Gene Transcription (e.g., Runx2, Cyclin D1) β-Catenin (stable)->Gene Transcription\n(e.g., Runx2, Cyclin D1) Nuclear Translocation Cellular Outcomes:\n- Differentiation\n- Proliferation\n- Survival Cellular Outcomes: - Differentiation - Proliferation - Survival β-Catenin (stable)->Cellular Outcomes:\n- Differentiation\n- Proliferation\n- Survival

core signaling pathway of this compound

Important Considerations for Researchers

  • Research Use Only: This compound is strictly labeled for research use and is not intended for diagnostic or therapeutic applications [1] [2].
  • Solubility and Storage:
    • Solubility: Soluble in DMSO (up to 66 mg/mL), but insoluble in water or ethanol. Fresh, moisture-absorbing DMSO is recommended for optimal solubility [1].
    • Storage: The powder is stable for at least 3 years at -20°C. Stock solutions in DMSO should be stored at -80°C for long-term (1 year) or -20°C for short-term (6 months), and repeated freeze-thaw cycles should be avoided [3].
  • Recent Advances: A 2024 publication describes a more efficient two-step synthesis protocol for this compound, which could improve its accessibility for research [7].

References

Comprehensive Technical Guide: Glycogen Synthase Kinase-3β (GSK-3β) Selective Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK-3β Biology and Therapeutic Rationale

Glycogen Synthase Kinase-3β (GSK-3β) is a multifunctional serine/threonine protein kinase that serves as a critical regulatory node in numerous cellular signaling pathways. Initially identified for its role in glycogen metabolism, GSK-3β is now recognized as a pivotal regulator of diverse cellular processes including metabolism, cell proliferation, differentiation, apoptosis, and neural function. The enzyme exists as one of two mammalian isoforms (GSK-3α and GSK-3β) that share 98% sequence identity in their kinase domains but differ in their terminal regions, with GSK-3α containing a glycine-rich extension at its N-terminus absent in GSK-3β [1] [2]. Unlike most protein kinases, GSK-3β is constitutively active in resting cells and undergoes regulation through inhibitory phosphorylation at Ser⁹ (by Akt and other kinases) and activating phosphorylation at Tyr²¹⁶ [3] [2].

The therapeutic rationale for developing GSK-3β inhibitors stems from its implication in multiple pathological conditions. Elevated GSK-3β activity has been documented in Alzheimer's disease, where it promotes both tau hyperphosphorylation (leading to neurofibrillary tangles) and amyloid-β production [1] [2]. In cancer, GSK-3β exhibits dual roles as both tumor suppressor and promoter depending on context, with pro-oncogenic functions reported in 25 different cancer types including colorectal, pancreatic, and breast cancers, as well as glioblastoma and leukemia [4]. Additional therapeutic areas include mood disorders (bipolar disorder, depression), inflammatory conditions, diabetes, and recently, viral infections such as COVID-19 through its role in phosphorylating the SARS-CoV-2 nucleocapsid protein [5] [6]. This diverse involvement has positioned GSK-3β as an attractive therapeutic target, spurring extensive drug discovery efforts.

GSK-3β Structure and Functional Regulation

Structural Organization and Binding Sites

The molecular architecture of GSK-3β comprises several distinct domains that create multiple potential targeting sites for inhibitory compounds. The human GSK-3β protein consists of 433 amino acids with a molecular mass of 47 kDa, organized into an N-terminal β-strand domain (residues 25-138), a C-terminal α-helical domain (residues 136-343), and a C-terminal tail (residues 344-382) that extends outside the central kinase fold [1] [2]. The ATP-binding pocket is situated at the interface between a glycine-rich loop and the hinge region, while the substrate-binding groove accommodates the unique priming mechanism of GSK-3β [1].

Comprehensive computational analyses have identified seven potentially druggable pockets on GSK-3β [4]:

  • Pocket 1: The canonical ATP-binding site, highly conserved across kinases
  • Pocket 2: The substrate-binding site requiring pre-phosphorylated substrates
  • Pocket 3: The axin/FRAT tide binding site involved in protein-protein interactions
  • Pockets 4-7: Potential allosteric sites located at the C-terminal lobe, hinge region, and N-terminal lobe

This structural diversity enables multiple targeting strategies, from traditional ATP-competitive approaches to more innovative allosteric and substrate-competitive mechanisms that may offer enhanced selectivity.

Regulatory Mechanisms and Signaling Pathways

GSK-3β participates in numerous critical signaling pathways, functioning as a regulatory hub that integrates signals from various cellular inputs. The priming phosphorylation requirement represents a unique feature of GSK-3β substrate recognition, where the kinase preferentially phosphorylates substrates containing a pre-phosphorylated serine or threonine residue at the P+4 position (S/T-X-X-X-S/T-P) [1] [2]. This priming mechanism allows for sophisticated regulation of GSK-3β activity through control of substrate accessibility rather than direct kinase activation.

The diagram below illustrates GSK-3β's central role in cellular signaling networks and its regulatory relationships with key pathways:

GSK3_pathways Insulin Insulin GSK3b GSK3b Insulin->GSK3b Inhibits (pSer9) Wnt Wnt Wnt->GSK3b Inhibits mTOR mTOR NFkB NFkB Tau Tau GSK3b->Tau Phosphorylates bCatenin bCatenin GSK3b->bCatenin Phosphorylates (Degradation) Amyloid Amyloid GSK3b->Amyloid Promotes Production Autophagy Autophagy GSK3b->Autophagy Modulates Apoptosis Apoptosis GSK3b->Apoptosis Promotes Metabolism Metabolism GSK3b->Metabolism Regulates Inflammation Inflammation GSK3b->Inflammation Activates

Figure 1: GSK-3β's Central Role in Cellular Signaling Pathways. GSK-3β integrates signals from multiple pathways including insulin, Wnt, and mTOR signaling, and regulates diverse cellular processes through phosphorylation of downstream substrates. Inhibitory interactions are shown in blue, while activating relationships are shown in red. [1] [3] [2]

Classification and Mechanisms of GSK-3β Inhibitors

Comprehensive Inhibitor Classification by Binding Mode

GSK-3β inhibitors can be systematically categorized based on their mechanism of action and binding sites, which directly influences their selectivity and therapeutic potential. The table below provides a comprehensive overview of the major inhibitor classes:

Table 1: Classification of GSK-3β Inhibitors by Mechanism of Action

Inhibitor Class Binding Site Mechanism Representative Compounds Selectivity Challenges
ATP-Competitive ATP-binding pocket (Pocket 1) Direct competition with ATP for binding Staurosporine, AR-A014418, AZD2858, SB-216763, SB-415286 [1] [7] Low specificity due to high conservation of ATP pocket across kinases [2] [4]
Substrate-Competitive Substrate-binding site (Pocket 2) Mimics primed substrate, blocking substrate access L803-mts, L807-mts, FRATide, Axin GID [1] [8] Weak binding affinity, peptide-based limitations for cellular penetration [1]
Allosteric Various allosteric sites (Pockets 4-7) Induces conformational changes that block ATP or substrate access Tideglusib, 5-Imino-1,2,4-triazoles, benzothiazines, Palinurin [1] [4] Complex mechanisms, unpredictable effects, limited structural characterization [4]
Cationic Mg²⁺ binding site Competition with Mg²⁺ ions Lithium chloride [7] Weak potency, numerous off-target effects

The pursuit of allosteric inhibitors represents a particularly promising approach for achieving enhanced selectivity. Unlike ATP-competitive inhibitors that target a highly conserved pocket, allosteric compounds bind to less-conserved regions, potentially enabling isoform-specific inhibition and reduced off-target effects. However, this approach faces significant challenges including limited structural characterization of allosteric sites and complex mechanisms that are difficult to predict rationally [4].

Structural Basis for Selective Inhibition

The molecular determinants of inhibitor binding vary significantly across different classes. ATP-competitive inhibitors typically form hydrogen bonds with key residues in the hinge region (Val¹³⁵ and Asp¹³³) and utilize hydrophobic interactions within the ATP-binding cleft [1]. In contrast, substrate-competitive inhibitors mimic the primed phosphorylation motif (S/T-X-X-X-S/T-P) and interact with the basic residues comprising the phosphate-binding pocket (Arg⁹⁶, Arg¹⁸⁰, and Lys²⁰⁵) [1] [2]. The covalent inhibitor Tideglusib reportedly targets Cys¹⁹⁹ near the ATP-binding site, though its exact mechanism remains partially characterized [8].

The development of isoform-selective inhibitors represents a particular challenge given the 98% sequence identity in the kinase domains of GSK-3α and GSK-3β. However, differences in terminal regions (only 36% identity in C-terminal regions) and the unique glycine-rich N-terminal extension in GSK-3α provide potential opportunities for achieving selectivity through targeting of non-conserved regions outside the catalytic domain [4]. Recent advances in structural biology and computational modeling continue to reveal novel aspects of GSK-3β regulation that may inform the design of more selective therapeutic compounds.

Therapeutic Applications and Clinical Status

Neurodegenerative Diseases

Alzheimer's disease (AD) represents the most extensively investigated therapeutic indication for GSK-3β inhibitors. The kinase contributes directly to both major pathological hallmarks of AD: tau hyperphosphorylation and amyloid-β accumulation. GSK-3β phosphorylates tau at multiple sites (including Ser⁴⁶, Thr⁵⁰, Thr¹⁸¹, Ser¹⁹⁹, Ser³⁹⁶, Ser⁴⁰⁴, among others), promoting its dissociation from microtubules and aggregation into neurofibrillary tangles [1]. Simultaneously, GSK-3β activation increases amyloidogenic processing of APP, enhancing production of neurotoxic Aβ peptides [1] [2]. Preclinical studies demonstrate that GSK-3β inhibition can reduce both tau pathology and Aβ production, providing a compelling dual mechanism for disease modification.

The clinical development of GSK-3β inhibitors for neurodegenerative conditions has faced significant challenges. Tideglusib, a non-ATP competitive allosteric inhibitor, advanced to Phase II clinical trials for Alzheimer's disease and progressive supranuclear palsy but failed to demonstrate sufficient efficacy or acceptable safety profiles [1] [8]. Despite this setback, research continues with a focus on developing better-tolerated inhibitors with improved brain penetration and more targeted mechanisms of action.

Oncology Applications

The role of GSK-3β in cancer is complex and context-dependent, functioning as both tumor suppressor and promoter. Pro-oncogenic functions of GSK-3β have been identified in 25 different cancer types, where it promotes cell survival, proliferation, migration, and invasion through regulation of critical pathways including Wnt/β-catenin, Hedgehog, Notch, and c-myc signaling [4]. In particular, GSK-3β overexpression or aberrant activation has been documented in colorectal, pancreatic, prostate, breast, and ovarian cancers, as well as glioblastoma and leukemia [4].

Promising oncology-focused candidates include 9-ING-41 from Actuate Therapeutics, a maleimide-based small molecule that exhibits potent selective GSK-3β inhibition and significant preclinical antitumor activity across a spectrum of solid tumors and hematological malignancies [9]. This compound has demonstrated efficacy both as monotherapy and in combination with standard chemotherapeutics, supporting its advancement to clinical evaluation.

Additional Therapeutic Areas

Beyond neurodegeneration and cancer, GSK-3β inhibitors show potential in several other therapeutic areas:

  • Mood disorders: Lithium, a weak GSK-3β inhibitor, has long been used clinically for bipolar disorder, validating GSK-3β as a target for mood stabilization [7]. More potent and selective inhibitors may offer enhanced efficacy with reduced side effects.
  • Inflammatory conditions: GSK-3β promotes production of pro-inflammatory cytokines, and its inhibition demonstrates anti-inflammatory effects in models of sepsis, arthritis, and colitis [8].
  • Metabolic disorders: Given GSK-3β's fundamental role in insulin signaling and glycogen synthesis, inhibitors may provide benefits for type 2 diabetes, though clinical progress in this area has been limited [10].

Table 2: Clinical and Preclinical Status of Selected GSK-3β Inhibitors

Compound Sponsor/Developer Mechanism Therapeutic Focus Development Status
Tideglusib AMO Pharma Non-ATP competitive, allosteric Alzheimer's disease, progressive supranuclear palsy, congenital myotonic dystrophy Phase II/III (failed in AD, continued in other indications) [9] [8]
9-ING-41 Actuate Therapeutics ATP-competitive, selective for GSK-3β Various solid tumors and hematological malignancies Phase II [9]
Lithium Multiple Cationic, Mg²⁺ competitive Bipolar disorder FDA-approved, repurposing for neurodegeneration [7]
COB-187 Academic compound Selective ATP-competitive Proof-of-concept for selective inhibition Preclinical [8]
L803-mts Academic compound Substrate-competitive Metabolic and neurodegenerative disorders Preclinical [6] [8]

Experimental Protocols and Characterization Methods

Comprehensive Screening and Evaluation Workflow

The development of selective GSK-3β inhibitors employs a multidisciplinary approach combining computational, biochemical, cellular, and in vivo methods. The following workflow illustrates the integrated experimental strategy for identifying and characterizing novel GSK-3β inhibitors:

GSK3_screening Virtual Virtual Screening & QSAR Modeling Biochemical Biochemical Assays (Kinase activity, IC50) Virtual->Biochemical Compound prioritization QSAR Machine Learning QSAR models Virtual->QSAR Docking Molecular Docking & Dynamics Virtual->Docking Specificity Selectivity Profiling (Kinase panels, cellular phenotypes) Biochemical->Specificity Potent compounds Cellular Cellular Models (Substrate phosphorylation, toxicity) Specificity->Cellular Selective compounds KinasePanel Kinase Panel Screening (400+ kinases) Specificity->KinasePanel InVivo In Vivo Efficacy (Disease models, PK/PD) Cellular->InVivo Validated hits SubstratePhos Substrate Phosphorylation (e.g., tau, β-catenin) Cellular->SubstratePhos

Figure 2: Comprehensive Workflow for GSK-3β Inhibitor Screening and Characterization. The multi-stage process begins with computational screening and progresses through increasingly complex biological systems to identify and validate promising inhibitors. [5] [8]

Detailed Experimental Protocols
5.2.1 Biochemical Kinase Activity Assays

Purpose: To determine direct inhibition of GSK-3β kinase activity and calculate IC₅₀ values.

Materials:

  • Purified recombinant human GSK-3β protein (commercial sources)
  • ATP solution (varying concentrations for KM determination)
  • Phosphorylatable substrate (GS-1 peptide or recombinant tau protein)
  • [γ-³²P]ATP or anti-phosphosubstrate antibodies for detection
  • Test compounds dissolved in DMSO (final concentration <1%)

Procedure:

  • Prepare reaction buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
  • Pre-incubate GSK-3β (10 nM) with test compounds (varying concentrations) for 15 minutes
  • Initiate reaction by adding ATP (at KM concentration, typically 10-100 μM) and substrate (50 μM)
  • Incubate at 30°C for 30 minutes
  • Terminate reaction with EDTA or acidic solution
  • Quantify phosphorylation using radiometric detection, ELISA, or TR-FRET
  • Calculate IC₅₀ values using nonlinear regression of inhibition curves [8]
5.2.2 Kinase Selectivity Profiling

Purpose: To assess specificity of inhibitors across the kinome and identify potential off-target effects.

Materials:

  • Commercial kinase panels (e.g., 400+ kinase selectivity panels)
  • Radioactive or luminescence-based kinase activity assays

Procedure:

  • Screen compounds at single concentration (typically 1-10 μM) against broad kinase panel
  • Identify kinases showing >50% inhibition at screening concentration
  • For hits, determine IC₅₀ values against secondary confirmed off-target kinases
  • Calculate selectivity score (S₁₀ = number of kinases inhibited with IC₅₀ < 10× IC₅₀ for GSK-3β)
  • Confirm GSK-3β isoform selectivity by parallel testing against GSK-3α [8]
5.2.3 Cellular Target Engagement Assays

Purpose: To verify that inhibitors modulate GSK-3β activity in living cells.

Materials:

  • Cell lines (SH-SY5Y, HEK293, or primary neurons)
  • Phospho-specific antibodies (anti-pTau, anti-pGSK-3β Ser⁹, anti-pβ-catenin)
  • Western blot or high-content imaging systems

Procedure:

  • Seed cells in appropriate culture conditions 24 hours before treatment
  • Treat with test compounds (dose response) for 2-24 hours
  • Include controls (GSK-3β siRNA, known inhibitors like CHIR99021)
  • Lyse cells and quantify phosphorylation of endogenous GSK-3β substrates
  • Image subcellular localization of β-catenin (nuclear accumulation indicates pathway inhibition)
  • Determine EC₅₀ for cellular target engagement [1] [8]

Challenges and Future Directions in GSK-3β Inhibitor Development

Current Limitations and Barriers

The development of clinically viable GSK-3β inhibitors faces several significant challenges that have limited translational success to date. Selectivity concerns remain paramount, particularly for ATP-competitive compounds that target a highly conserved binding pocket shared across the human kinome (>500 kinases) [4]. This promiscuity potential creates substantial risk for off-target effects and undesirable toxicity. The dual roles of GSK-3β in both physiological and pathological processes present another fundamental challenge, as complete inhibition may disrupt essential cellular functions while producing therapeutic effects [4]. This is particularly relevant given GSK-3β's involvement in diverse signaling pathways, where blanket inhibition could simultaneously affect multiple systems.

Additional hurdles include inadequate blood-brain barrier penetration for neurodegenerative applications, isoform-specific functional redundancy between GSK-3α and GSK-3β that complicates therapeutic targeting, and context-dependent effects in oncology where GSK-3β can function as either tumor promoter or suppressor depending on cancer type and stage [4]. The failure of Tideglusib in Phase II clinical trials for Alzheimer's disease highlighted the translational difficulties in this field, potentially relating to insufficient target engagement, inappropriate dosing regimens, or initiation of treatment too late in the disease course [1] [8].

Emerging Strategies and Future Perspectives

Several innovative approaches show promise for overcoming current limitations in GSK-3β inhibitor development:

  • Allosteric inhibition: Targeting less-conserved allosteric sites offers potential for enhanced selectivity and tunable inhibition that preserves basal GSK-3β activity [4]. The identification of seven potentially druggable pockets on GSK-3β provides a structural foundation for this approach.
  • Substrate-competitive inhibitors: Compounds that mimic primed substrates and block substrate binding rather than ATP binding may achieve greater specificity while maintaining physiological regulation of the kinase [1] [8].
  • Dual-targeting approaches: Developing compounds that simultaneously inhibit GSK-3β and related kinases (CDK5, CK1) or disease-specific pathways may provide enhanced efficacy for complex conditions like Alzheimer's disease [6].
  • Isoform-specific inhibitors: Leveraging structural differences in terminal regions of GSK-3α and GSK-3β may enable development of isoform-selective compounds that target specific pathological functions while preserving physiological roles of the other isoform [4].
  • Advanced screening technologies: Machine learning-based QSAR modeling and structure-based virtual screening accelerate identification of novel chemotypes with improved properties [5]. These computational approaches can efficiently explore chemical space while prioritizing compounds with predicted selectivity.

The continued integration of structural biology, computational modeling, and mechanistic toxicology will be essential for advancing next-generation GSK-3β inhibitors toward clinical application. As understanding of GSK-3β's complex biology evolves, particularly its context-dependent functions in different tissues and disease states, more sophisticated targeting strategies will likely emerge that enable therapeutic inhibition with acceptable safety profiles.

Conclusion

References

1-Azakenpaullone charge distribution and selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Chemical Characteristics

A two-step synthetic protocol has been developed, featuring an indium-trichloride-mediated intramolecular cyclization. This method is noted for its improved efficiency, mild reaction conditions, and reduced waste generation, which could facilitate broader research and development of 1-azakenpaullone and its analogues [1].

The selectivity of this compound for GSK-3β over the phylogenetically related kinases CDK1 and CDK5 is a key feature. This enhanced selectivity is attributed to the unique charge distribution within its molecule [2]. Replacing a carbon atom with a nitrogen in the parent paullone ring system alters the electron density and molecular interactions within the kinase ATP-binding pocket, favoring binding to GSK-3β [2] [3].

Mechanism and Biological Applications

This compound's primary mechanism is the potent inhibition of GSK-3β, a serine-threonine kinase that is a central node in multiple signaling pathways. The following diagram illustrates the canonical Wnt/β-catenin pathway, a key mechanism affected by GSK-3β inhibition, particularly in osteoblast differentiation.

G Inhibitor This compound GSK3b GSK-3β (Active) Inhibitor->GSK3b Inhibits Complex Destruction Complex GSK3b->Complex Part of BCatDeg β-Catenin (Degraded) Complex->BCatDeg Promotes BCat β-Catenin (Stable) BCat->BCatDeg Runx2 Runx2 Activation BCat->Runx2 Nuclear Accumulation Osteo Osteoblast-Specific Genes Runx2->Osteo Upregulates

Figure 1: Mechanism of Wnt/β-catenin pathway activation by this compound. Inhibition of GSK-3β prevents β-catenin degradation, leading to Runx2 activation and osteoblast differentiation. [4]

Application in Osteoblast Differentiation and Bone Regeneration

Research indicates that this compound is a powerful inducer of osteoblastic (bone cell) differentiation and mineralization in human mesenchymal stem cells (MSCs) [4]. The proposed mechanism involves:

  • Activation of Wnt Signaling: Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin [4].
  • Upregulation of Runx2: The accumulated β-catenin upregulates Runx2, a key transcription factor for bone formation [4].
  • Enhanced Osteogenesis: Treated MSCs show higher alkaline phosphatase (ALP) activity, increased mineralized matrix formation, and upregulation of other osteoblast-specific genes [4].

Global gene expression profiling has revealed that this compound treatment also affects other signaling pathways, including TGFβ and Hedgehog, suggesting a complex mechanism behind its osteo-promotive effects [4].

Other Research Applications
  • Beta-Cell Proliferation and Protection: In diabetes research, this compound has been shown to stimulate proliferation of pancreatic beta cells in isolated human and rat islets. It also protects rat insulinoma cells (INS-1E) from glucolipotoxicity-induced cell death [5] [6].
  • Cardiac Myocyte Morphology: Studies report that this compound can induce changes in cardiac myocyte morphology, primarily by increasing cell area and promoting cell elongation [6].

Experimental Data and Protocols

For in vitro studies, this compound is typically prepared in DMSO at high concentrations (e.g., 66 mg/mL or ~201 mM) [5]. The table below outlines its basic physicochemical properties:

Property Value / Description
Molecular Weight [5] [7] 328.16 g/mol
Molecular Formula [5] [7] C₁₅H₁₀BrN₃O
CAS Number [7] 676596-65-9
Solubility [5] [7] Insoluble in H₂O and Ethanol; soluble in DMSO (e.g., ≥15.05 mg/mL).
Detailed Protocol: Kinase Assay for GSK-3β Inhibition

This protocol measures the direct inhibition of GSK-3β kinase activity by this compound in vitro [5] [7]:

  • Kinase Preparation: GSK-3β enzyme is diluted 1:100 in a solution containing 1 mg/mL BSA and 10 mM dithiothreitol.
  • Reaction Setup: The assay is performed in a final volume of 30 μL using Buffer A (10 mM MgCl₂, 1 mM EGTA, 1 mM dithiothreitol, 25 mM Tris/HCl pH 7.5, and optionally 50 μg/mL heparin).
  • Reaction Components: The reaction mixture contains:
    • 5 μL of 40 μM GS-1 peptide (a specific substrate for GSK-3β).
    • 15 μM [γ-³²P]ATP (for radioactive detection).
    • The prepared kinase and the inhibitor (this compound) at varying concentrations.
  • Incubation: The reaction is allowed to proceed for 30 minutes at 30°C.
  • Detection: A 25 μL aliquot of the supernatant is spotted onto Whatman P81 phosphocellulose paper. After 20 seconds, the filters are washed five times in a 1% phosphoric acid solution to remove unincorporated ATP.
  • Quantification: The wet filters are counted using a scintillation counter to measure the incorporated radioactivity, which is directly proportional to the kinase activity.

References

1-Azakenpaullone kenpaullone derivative properties

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling in Biological Assays

The biological effects of 1-Azakenpaullone have been quantified in various cellular models. The table below outlines key experimental findings and conditions from recent research.

Assay Type Cell Line/Model Concentration Incubation Time Key Result
Osteoblast Differentiation [1] Human Mesenchymal Stem Cells (MSCs) 3 µM 48 hours Upregulation of osteoblast-specific genes (ALP, OC, ON, COL1A1, OPN)
Cell Proliferation [2] INS-1E β-cell 20 µM 4 days Stimulation of cell replication
Podocyte Protection [3] Murine Podocytes Specific dose not stated in snippet N/A Reduction of injury-induced cytoskeletal changes
In Vivo Behavioral Study [2] Male NMRI mice 10 or 100 pmol (i.c.v.) Single administration Attenuation of Ketamine-induced locomotor hyperactivity and cognitive deficits

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively inhibiting GSK-3β, a serine-threonine kinase. This inhibition is a crucial step in the Wnt signaling pathway, as visualized below.

G This compound This compound GSK-3β GSK-3β This compound->GSK-3β Inhibits β-Catenin (Stabilized) β-Catenin (Stabilized) GSK-3β->β-Catenin (Stabilized) β-Catenin (Degraded) β-Catenin (Degraded) GSK-3β->β-Catenin (Degraded) Promotes Degradation Runx2 Runx2 β-Catenin (Stabilized)->Runx2 Activates Transcription Osteoblast Differentiation\n& Gene Expression Osteoblast Differentiation & Gene Expression Runx2->Osteoblast Differentiation\n& Gene Expression

The core mechanism involves:

  • Inhibition of GSK-3β: By binding to GSK-3β, this compound prevents it from phosphorylating β-catenin, a key transcriptional co-activator [1] [4].
  • Stabilization of β-Catenin: The non-phosphorylated β-catenin accumulates in the cytoplasm and translocates to the nucleus [1].
  • Activation of Osteogenic Genes: In the nucleus, β-catenin binds to transcription factors, leading to the upregulation of Runx2, a master regulator of osteoblast differentiation. This subsequently promotes the expression of bone-specific markers like alkaline phosphatase (ALP) and osteocalcin (OC), and enhances matrix mineralization [1].

Beyond osteogenesis, this mechanism also explains its protective role in podocytes (kidney glomerular cells), where it suppresses injury-induced activation of GSK3β and p38 MAPK signaling, thereby stabilizing the cytoskeleton [3].

Detailed Experimental Protocols

To help you implement this in your research, here are detailed methodologies for key assays.

In Vitro Osteogenic Differentiation and Mineralization [1]

This protocol assesses the compound's ability to drive bone formation from human MSCs.

  • 1. Cell Culture: Maintain human Mesenchymal Stem Cells (MSCs) in standard growth medium. For differentiation experiments, plate cells at an appropriate density (e.g., 20,000 cells/cm²) in tissue culture plates.
  • 2. Osteogenic Induction: Treat cells with 3 µM this compound dissolved in DMSO. Include a control group with DMSO vehicle only. The osteogenic medium should be replaced every 2-3 days.
  • 3. Alkaline Phosphatase (ALP) Activity Assay:
    • Timepoint: After 7-10 days of treatment.
    • Method: Fix cells and incubate with a solution containing a chromogenic ALP substrate (e.g., BCIP/NBT).
    • Analysis: Quantify staining intensity or perform a biochemical activity assay measuring the conversion of p-nitrophenyl phosphate to p-nitrophenol.
  • 4. Alizarin Red S Staining for Mineralization:
    • Timepoint: After 21-28 days of treatment.
    • Method: Fix cells and stain with 2% Alizarin Red S solution (pH 4.2) for 10-20 minutes to detect calcium deposits.
    • Analysis: Wash extensively and visualize red/orange nodules. For quantification, dissolve the bound dye in 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
  • 5. Gene Expression Analysis (qRT-PCR):
    • Timepoint: After 48 hours of treatment.
    • Method: Extract total RNA, synthesize cDNA, and perform quantitative PCR.
    • Target Genes: Analyze osteoblast-specific markers like ALP, Osteocalcin (OC), Osteonectin (ON), Collagen Type I Alpha 1 (COL1A1), and Osteopontin (OPN).
Podocyte Protection HCS Assay [3]

This high-content screening assay evaluates the compound's efficacy in protecting podocytes from injury-induced cytoskeletal damage.

  • 1. Podocyte Culture and Differentiation: Use immortalized murine podocyte cells. Culture them at 33°C with interferon-γ for proliferation. For experiments, differentiate cells by thermo-shifting to 37°C without interferon-γ for 10-14 days.
  • 2. Seeding and Injury Induction: Seed differentiated podocytes into collagen-I-coated 96-well plates. Pre-treat cells with this compound (or vehicle) for a set time before co-treating with an injury agent like Puromycin Aminonucleoside (PAN).
  • 3. Immunofluorescence and Staining:
    • Fix cells with 4% paraformaldehyde.
    • Permeabilize with 0.1% Triton X-100.
    • Stain F-actin with CellMask Blue or phalloidin, and microtubules with an anti-acetylated tubulin antibody followed by a fluorescent secondary antibody.
  • 4. Image Acquisition and Analysis:
    • Acquire high-resolution images using a High Content Screening system (e.g., PerkinElmer Opera).
    • Use analysis software (e.g., PerkinElmer Columbus) to extract multiparametric data on cell and nuclear morphology (area, roundness, length/width ratio) and cytoskeletal texture/structure.

Recent Advances in Synthesis

A 2024 study reported a more efficient synthetic route for this compound, featuring a two-step protocol with an indium-trichloride-mediated intramolecular cyclization under mild reaction conditions [5]. This method offers significantly improved synthetic efficiency and reduced waste generation, which could facilitate greater accessibility for research and future development [5].

References

A Comprehensive Technical Guide to 1-Azakenpaullone in Basic Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

1-Azakenpaullone (C₁₄H₇BrN₄O₂) is recognized for its potency and selectivity in inhibiting GSK3β. Its primary mechanism involves competitive inhibition at the ATP-binding site of GSK3β, leading to the stabilization of β-catenin and subsequent activation of Wnt target genes.

The diagram below illustrates the core signaling pathway affected by this compound.

G AZK This compound GSK3b GSK-3β AZK->GSK3b Inhibits BCAT β-catenin GSK3b->BCAT Phosphorylates (for degradation) TCF TCF/LEF Transcription Factors BCAT->TCF TargetGenes Wnt Target Genes TCF->TargetGenes

This compound inhibits GSK3β, stabilizing β-catenin to activate Wnt target genes.

Key Research Applications and Models

This compound has been utilized in diverse exploratory studies to probe fundamental biological processes.

Axial Patterning in Developmental Biology

Research in the sea anemone Nematostella vectensis has employed this compound to investigate the ancient evolutionary role of β-catenin signaling in body axis specification [1] [2]. Studies demonstrate that GSK3β inhibition mimics Wnt signaling activation, dose-dependently shifting gene expression domains along the oral-aboral axis. This has been instrumental in elucidating an ancestral regulatory logic for β-catenin-dependent patterning conserved in the cnidarian-bilaterian common ancestor [2].

Cytoskeletal Stabilization and Podocyte Protection

A high-content screening assay identified this compound as a highly efficacious podocyte-protective agent [3]. It protected podocytes from injury induced by puromycin aminonucleoside (PAN) in vitro by reducing PAN-induced changes in filamentous actin and microtubules. Mechanistic studies further showed that this compound suppressed PAN-induced activation of signaling downstream of GSK3β and p38 mitogen-activated protein kinase (MAPK). It also reduced glomerular injury in a zebrafish model, highlighting its potential as a novel podocyte-protective agent for future therapeutic development [3].

Intracellular Protein Trafficking

In live-cell studies using NIH 3T3 fibroblasts, this compound was used to investigate the dynamics of β-catenin trafficking [4]. Research showed that GSK3β inhibition stimulated the appearance of β-catenin at membrane ruffles in migrating cells, which reflected increased transient associations rather than increased protein retention [4].

Detailed Experimental Protocols

Protocol 1: Inhibiting GSK3β in Embryonic Studies for Axial Patterning [1] [2]

This protocol is used to activate the Wnt/β-catenin pathway in developing embryos to study axis specification.

  • Test System: Embryos of the sea anemone Nematostella vectensis.
  • Working Concentration: Typically within a range of 2.5 µM to 10 µM.
  • Preparation:
    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C.
    • Dilute the stock directly into seawater containing the embryos to the final working concentration.
  • Treatment Procedure:
    • De-jelly fertilized eggs and culture in seawater.
    • Add this compound at the desired developmental stage (e.g., early blastula).
    • Incubate treated embryos at appropriate temperatures (e.g., 17-21°C) for the duration of the experiment.
    • Fix embryos at desired timepoints for in situ hybridization or process for RNA-seq analysis.
  • Key Observations: Dose-dependent shifts in gene expression domains; at high concentrations, "window" genes are repressed, while "saturating" genes are expressed globally [2].
Protocol 2: Podocyte Protection Assay in Vitro [3]

This protocol describes a high-content screening method to quantify the protective effects of this compound on the podocyte cytoskeleton.

  • Cell Culture:
    • Immortalized murine podocytes are cultured and differentiated at 37°C without interferon-γ for 10-14 days before seeding into multiwell assay plates.
  • Injury Model and Treatment:
    • Induce injury by administering puromycin aminonucleoside (PAN).
    • Co-treat with this compound; a dose-dependent protection is observed, with alsterpaullone (a related compound) providing maximal protection.
  • Staining and Imaging:
    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with fluorescent markers (e.g., CellMask Blue, phalloidin for F-actin, anti-acetylated tubulin antibody for microtubules).
    • Acquire images using a high-content screening system (e.g., Opera High Content Screening system).
  • Image Analysis:
    • Use analysis software (e.g., Columbus) to quantify features like cytoskeletal texture, cell area, roundness, and intensity of cytoskeletal markers.
    • A multiparametric analysis approach is recommended to classify compounds based on their protective effects.

Summary of Quantitative Data

The table below summarizes key quantitative findings from this compound studies.

Research Model Effective Concentration Key Measured Outcomes Primary Findings
Nematostella vectensis (Embryonic patterning) [1] [2] 2.5 - 10 µM Gene expression shifts (e.g., Wnt1, Bra, Six3/6); Phenotypic analysis. Dose-dependent oralization; Shift/repression of "window" genes (e.g., Wnt1); Ectopic oral structure formation at high concentrations.
Murine Podocytes (Cytoprotection) [3] Dose-dependent (specific µM range not in provided results) Cytoskeletal organization (F-actin, microtubules); High-content imaging metrics. Significant protection from PAN-induced injury; Reduced rearrangement of F-actin and microtubules; Suppressed PAN-induced GSK3β & p38 MAPK signaling.
NIH 3T3 Fibroblasts (β-catenin dynamics) [4] 5 µM FRAP (Fluorescence Recovery After Photobleaching) kinetics of β-catenin-GFP at membrane ruffles. Increased appearance and transient association of β-catenin at membrane ruffles; No change in nuclear-cytoplasmic shuttling rate.

Conclusion and Research Implications

This compound serves as a critical research tool for selectively probing GSK3β biology and Wnt/β-catenin signaling across diverse models. Its well-defined experimental protocols enable researchers to investigate fundamental processes in development, cell biology, and disease mechanisms. The consistent findings of its dose-dependent effects underscore the importance of careful concentration optimization in experimental design. Future research will continue to leverage this compound to decipher complex signaling networks and their functional outcomes.

References

how does 1-Azakenpaullone inhibit GSK-3β

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

1-Azakenpaullone functions as an ATP-competitive inhibitor [1] [2]. It binds to the ATP-binding pocket on GSK-3β, competing with ATP and preventing the kinase from phosphorylating its downstream substrates [2].

A key feature of this compound is its high selectivity for GSK-3β over other closely related kinases. The table below summarizes its inhibitory profile:

Kinase Target IC₅₀ Value Selectivity Fold-Change (vs. GSK-3β)
GSK-3β 18 nM [1] [3] --
CDK1/Cyclin B 2.0 μM [1] >100-fold
CDK5/p25 4.2 μM [1] >100-fold

This selectivity is attributed to its modified heterocyclic structure, which alters the charge distribution within the molecule compared to other paullone derivatives, allowing for more specific interactions with GSK-3β [4] [5].

Downstream Signaling Consequences

The primary downstream effect of GSK-3β inhibition by this compound is the activation of the canonical Wnt/β-catenin signaling pathway.

G This compound This compound GSK-3β GSK-3β This compound->GSK-3β Inhibits β-Catenin\n(Stabilization &\nNuclear Accumulation) β-Catenin (Stabilization & Nuclear Accumulation) This compound->β-Catenin\n(Stabilization &\nNuclear Accumulation) Leads to β-Catenin\n(Degradation) β-Catenin (Degradation) GSK-3β->β-Catenin\n(Degradation) Promotes Runx2 Runx2 β-Catenin\n(Stabilization &\nNuclear Accumulation)->Runx2 Upregulates Osteoblast-Specific\nGenes Osteoblast-Specific Genes Runx2->Osteoblast-Specific\nGenes Activates Osteoblast\nDifferentiation Osteoblast Differentiation Osteoblast-Specific\nGenes->Osteoblast\nDifferentiation Promotes

This diagram illustrates the signaling cascade triggered by this compound. By inhibiting GSK-3β, it prevents the phosphorylation and subsequent degradation of β-catenin [6] [7]. The stabilized β-catenin accumulates in the nucleus and acts as a transcriptional co-activator, leading to the upregulation of Runx2 [6] [8], a master transcription factor for osteoblast (bone-forming cell) differentiation. This, in turn, drives the expression of osteoblast-specific genes and ultimately promotes cell differentiation and mineralization [6].

Experimental Evidence and Protocols

The effects of this compound have been validated through various experimental approaches. Here are methodologies for key assays from the research:

In Vitro Kinase Assay

This assay directly measures the compound's ability to inhibit GSK-3β enzyme activity [1].

  • Kinase Preparation: GSK-3β is diluted in a buffer containing 1 mg/mL BSA and 10 mM dithiothreitol.
  • Reaction Setup: 5 μL of a 40 μM GS-1 peptide substrate is added to the kinase in buffer A (10 mM MgCl₂, 1 mM EGTA, 1 mM dithiothreitol, 25 mM Tris/HCl pH 7.5) in the presence of 15 μM [γ-³²P]ATP.
  • Incubation: The 30 μL reaction mixture is incubated for 30 minutes at 30°C.
  • Detection: A 25 μL aliquot is spotted onto phosphocellulose paper, washed multiple times in dilute phosphoric acid, and the radioactivity is measured to quantify phosphate transfer to the substrate [1].
Cell-Based Differentiation Assays

These assays evaluate the functional biological outcome of GSK-3β inhibition in human Mesenchymal Stem Cells (MSCs) [6].

  • Cell Treatment: Human MSCs are treated with 3 μM this compound during osteogenic differentiation.
  • Alkaline Phosphatase (ALP) Activity: ALP activity is measured using a spectrophotometric assay, and cytochemical staining is performed to visualize activity, showing increased intensity in treated cells.
  • Mineralization (Alizarin Red Staining): Cells are fixed and stained with Alizarin Red S to detect calcium deposits in the extracellular matrix. An increase in staining indicates enhanced mineralization.
  • Gene Expression Analysis (qRT-PCR): RNA is extracted, and the expression of osteoblast marker genes (ALP, OC, ON, COL1A1, OPN, Runx2) is quantified, showing significant upregulation with treatment [6].

This compound is a valuable research tool for probing GSK-3β's role. Its high selectivity makes it particularly useful for studying Wnt/β-catenin signaling without the confounding effects of CDK inhibition.

References

Comprehensive Technical Guide to 1-Azakenpaullone: Mechanism, Applications, and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

1-Azakenpaullone is a potent, cell-permeable small molecule inhibitor recognized for its high selectivity towards Glycogen Synthase Kinase-3β (GSK-3β).

  • CAS Number: 676596-65-9
  • Molecular Formula: C₁₅H₁₀BrN₃O
  • Molecular Weight: 328.16 g/mol [1]
  • Primary Target: Inhibits GSK-3β with an IC₅₀ of 18 nM [1] [2]
  • Selectivity: Exhibits >100-fold selectivity for GSK-3β over other kinases such as CDK1/cyclin B and CDK5/p25 [1]
Solubility and Storage
  • Solubility: 66 mg/mL (201.12 mM) in DMSO. It is insoluble in water or ethanol [1].
  • Storage: Recommended to be stored desiccated at -20°C [2].

Mechanism of Action and Signaling Pathways

This compound functions primarily as an ATP-competitive inhibitor of GSK-3β [3]. This inhibition prevents the phosphorylation of downstream substrates, leading to the stabilization and nuclear accumulation of β-catenin, a key transcriptional co-activator in the canonical Wnt signaling pathway [4]. The subsequent activation of Wnt target genes drives diverse cellular processes, from stem cell maintenance to differentiation.

The following diagram illustrates the core signaling pathway affected by this compound:

G Azakenpaullone Azakenpaullone GSK3b GSK3b Azakenpaullone->GSK3b Inhibits bcatenin_stable bcatenin_stable Azakenpaullone->bcatenin_stable Stabilizes bcatenin bcatenin GSK3b->bcatenin Phosphorylates (Targets for degradation) Runx2 Runx2 bcatenin_stable->Runx2 Activates Transcription TargetGenes TargetGenes bcatenin_stable->TargetGenes Complexes with TCF/LEF Runx2->TargetGenes Induces Expression

Figure 1: this compound inhibits GSK-3β, stabilizing β-catenin to activate osteogenic genes like Runx2 [4].

Research Applications and Biological Effects

Osteoblast Differentiation and Bone Formation

This compound significantly enhances the osteoblastic differentiation and mineralization of human Mesenchymal Stem Cells (MSCs) [4].

  • Experimental Concentration: 3 µM [4]
  • Key Outcomes:
    • Increased ALP activity and enhanced mineralized matrix formation (verified by Alizarin Red staining) [4].
    • Upregulation of osteoblast-specific marker genes: ALP, OC, ON, COL1A1, and OPN [4].
    • Induced nuclear accumulation of β-catenin and upregulation of the key transcription factor Runx2 [4].
  • Global Gene Expression: Microarray analysis revealed 1,750 upregulated and 2,171 downregulated genes, indicating activation of Wnt, Hedgehog, and TGFβR signaling pathways [4].
Airway Epithelial Regeneration

In a high-throughput screen of 1,429 compounds, this compound was identified as a hit compound that promotes the proliferation of primary human airway basal stem cells, which are crucial for lung repair and regeneration [5].

Podocyte Protection and Kidney Disease

Research has identified this compound as a protective agent against podocyte injury [6].

  • Injury Model: Puromycin aminonucleoside (PAN)-induced damage in murine podocytes [6].
  • Key Outcomes:
    • Reduced PAN-induced cytoskeletal disruption of F-actin and microtubules [6].
    • Suppressed PAN-induced activation of GSK3β and p38 MAPK signaling [6].
  • In Vivo Validation: The related paullone derivative, alsterpaullone, reduced glomerular injury in a zebrafish model [6].
Pancreatic β-Cell Protection and Replication

This compound has demonstrated potential applications in diabetes research by promoting β-cell health [1] [7].

  • Experimental Models: Rat insulinoma cell line (INS-1E) and isolated rat islets [1] [7].
  • Concentrations: Effective at 1 µM in primary islets and 20 µM in INS-1E cells [1] [7].
  • Key Outcomes:
    • Stimulated β-cell proliferation [1] [7].
    • Protected INS-1E cells against glucolipotoxicity-induced cell death [1] [7].
Retinal Development and Regeneration

Studies in zebrafish demonstrate that this compound modulates retinal progenitor cell fate [3].

  • Key Outcomes:
    • Blocked Retinal Differentiation: When applied at 12 hpf, it maintained retinal cells in a proliferative, PCNA-positive state and blocked lamination and differentiation [3].
    • Expanded Progenitor Population: Treatment led to enlarged zones of proliferative cells at the retinal margins [3].
  • Dosage: 2.5 µM treatment after 90% epiboly resulted in small eyes, illustrating the temporal sensitivity of Wnt signaling in eye development [3].

Experimental Protocols and Practical Considerations

Key Experimental Parameters

Table 1: Summary of effective concentrations of this compound in various experimental models.

Experimental Model Concentration Key Findings/Outcomes Source
Cell-free Kinase Assay IC₅₀ = 18 nM Potent inhibition of GSK-3β. [1]
Human MSCs 3 µM Enhanced ALP activity, mineralization, & osteogenic gene expression. [4]
Mouse Podocytes Not Specified Protection from PAN-induced injury & cytoskeletal stabilization. [6]
INS-1E β-Cells 20 µM Stimulated replication & protection from glucolipotoxicity. [1]
Zebrafish Embryos 2.5 µM Blocked retinal differentiation, expanded progenitor population. [3]
In Vivo Administration Formulation

For animal studies, here is a validated formulation for preparing this compound [1]:

  • Clear Solution Formulation: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.
  • Preparation Method:
    • Add 50 μL of 66 mg/mL DMSO stock solution to 400 μL PEG300 and mix.
    • Add 50 μL Tween-80 to the mixture and mix until clear.
    • Add 500 μL ddH₂O to adjust the volume to 1 mL.
  • Final Concentration: 3.300 mg/mL (10.06 mM) [1].
  • Note: The mixed solution should be used immediately for optimal results.

Safety and Regulatory Information

  • Research Use Only: This compound is intended for research purposes and is not for human diagnostic or therapeutic use [1].
  • Handling: Standard safe laboratory practices should be followed when handling the compound.

References

1-Azakenpaullone osteoblast differentiation protocol human MSCs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The differentiation of human Mesenchymal Stem Cells (MSCs) into osteoblasts is a critical process for bone formation and regeneration. Targeting specific signaling pathways that regulate this differentiation has emerged as a promising therapeutic strategy in bone tissue engineering. Among these, the Wnt/β-catenin signaling pathway plays a pivotal role. This document details the application of 1-Azakenpaullone, a highly selective inhibitor of glycogen synthase kinase-3β (GSK-3β), as a powerful inducer of osteoblastic differentiation and mineralization in human MSCs [1].

The core mechanism involves the inhibition of GSK-3β, which leads to the activation of Wnt signaling. This results in the nuclear accumulation of β-catenin and the subsequent upregulation of the key transcription factor Runx2, ultimately driving the expression of osteoblast-specific genes [1]. The following protocol provides a standardized methodology for researchers to utilize this compound effectively in in vitro osteogenesis studies.

Mechanism of Action

This compound functions by selectively inhibiting GSK-3β, a serine-threonine kinase that constitutively suppresses Wnt signaling. By inhibiting GSK-3β, this compound prevents the phosphorylation and degradation of β-catenin. The stabilized β-catenin translocates to the nucleus, where it partners with transcription factors to activate the expression of target genes, including Runx2, a master regulator of osteoblast differentiation [1] [2]. The diagram below illustrates this signaling pathway and the point of inhibition by this compound.

G cluster_normal Canonical Wnt / β-Catenin Signaling cluster_inhibition Wnt Wnt FZD FZD Wnt->FZD Binds Dsh Dsh FZD->Dsh Activates LRP LRP LRP->Dsh Destruction\nComplex Destruction Complex Dsh->Destruction\nComplex Invis GSK3B GSK3B AXIN AXIN APC APC CK1 CK1 BCat BCat BCat_nuc BCat_nuc BCat->BCat_nuc Accumulates & Translocates Runx2 Runx2 BCat_nuc->Runx2 Co-activates OsteoGenes OsteoGenes Runx2->OsteoGenes Transcribes Destruction\nComplex->BCat Degrades Inhibitor This compound Inhibitor->GSK3B Inhibits

Materials and Reagents

Cell Culture
  • Human MSCs: Bone marrow-derived (hBMSCs) or other sources.
  • Basal Medium: α-MEM or DMEM.
  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin (P/S), L-glutamine.
  • Osteogenic Induction Medium (OIM): Prepare fresh from base medium supplemented with:
    • 50 µM L-ascorbic acid 2-phosphate
    • 10 mM β-glycerophosphate disodium salt hydrate
    • 500 nM dexamethasone [1] [3].
Small Molecule Inhibitor
  • This compound: A highly selective GSK-3β inhibitor. Prepare a stock solution in dimethyl sulfoxide (DMSO) and store at -20°C. The final working concentration used in the cited study is 1 µM [1].
  • Control Vehicle: DMSO at the same dilution as used for this compound.
Assay Kits and Staining Reagents
  • Alkaline Phosphatase (ALP) Activity Assay Kit
  • Alizarin Red S staining solution
  • Cell fixation solution (e.g., 4% Paraformaldehyde in PBS)
  • Cell lysis buffer (for ALP and molecular biology assays)

Experimental Protocol

Step 1: Cell Seeding and Expansion
  • Thaw and culture human MSCs in basal growth medium (e.g., α-MEM with 10% FBS and 1% P/S) under standard conditions (37°C, 5% CO₂).
  • When cells reach 70-80% confluence, passage them using a standard trypsinization procedure.
  • Seed MSCs into multi-well plates (e.g., 12, 24, or 96-well plates) at an appropriate density for your specific assay. For mineralization assays (Alizarin Red), seed cells at 100% confluency [3].
Step 2: Osteogenic Induction and this compound Treatment
  • Once cells reach the desired confluency, replace the basal growth medium with Osteogenic Induction Medium (OIM).
  • Add this compound to the treatment groups from the DMSO stock solution to achieve a final concentration of 1 µM.
  • For the control groups, use:
    • Vehicle Control: OIM with an equal volume of DMSO.
    • Osteogenic Control: OIM only.
    • Basal Control: Basal growth medium only (optional).
  • Refresh the medium, including OIM and this compound, every 2-3 days.
Step 3: Monitoring Differentiation and Assay Time Points

The table below outlines key assays and their optimal time points for evaluating osteogenic progression.

Assay / Analysis Key Time Points Purpose and Brief Description
Alkaline Phosphatase (ALP) Activity Day 7-10 Measures early osteoblast differentiation. Quantify activity using a kit or perform staining (NBT/BCIP) [1] [4].
Gene Expression (qRT-PCR) Day 7, 14, 21 Analyzes mRNA levels of osteogenic markers (e.g., Runx2, ALP, Osteocalcin, Osteopontin) [1] [2].
Matrix Mineralization (Alizarin Red S) Day 21-28 Quantifies calcium deposition in the extracellular matrix, a hallmark of late-stage osteogenesis [1] [3].

Expected Results and Data Interpretation

Treatment with this compound should significantly enhance the osteogenic differentiation of human MSCs compared to vehicle and osteogenic controls. The table below summarizes the expected quantitative and qualitative outcomes.

Parameter Vehicle Control (OIM + DMSO) This compound (1 µM in OIM)
ALP Activity Baseline / Moderate increase Significantly higher (e.g., >1.9-fold increase) [1] [5]
Mineralization (Alizarin Red) Limited, sparse nodules Dense, extensive mineralized matrix formation [1]
Runx2 Expression Moderate upregulation Strong nuclear accumulation and significant upregulation [1]
Global Transcriptome Standard osteogenic profile Significant changes: 1750+ upregulated & 2170+ downregulated mRNAs; enrichment in Wnt, TGF-β, and Hedgehog pathways [1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low ALP Activity / Mineralization Inactive compound or incorrect concentration. Verify stock solution integrity and prepare fresh. Confirm final concentration is 1 µM.
Cell source or passage number too high. Use low-passage MSCs (P3-P5) with confirmed osteogenic potential.
High Cell Death / Toxicity DMSO cytotoxicity or inhibitor toxicity. Ensure DMSO concentration is low (<0.1%). Test a range of concentrations (e.g., 0.5-2 µM) for optimization.
High Background in Controls Spontaneous differentiation in vehicle control. Ensure vehicle control (DMSO) is included. Use consistent serum batches pre-screened for low differentiation bias.

References

1-Azakenpaullone cell culture concentration for GSK-3β inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Application Data Summary

The following table summarizes the effective concentrations of 1-Azakenpaullone for different biological processes in cell culture, as reported in the research.

Cell Type / System Primary Effect Effective Concentration Key Outcomes
Human Mesenchymal Stem Cells (hMSCs) [1] [2] Osteoblast Differentiation & Mineralization 3 µM ↑ ALP activity, ↑ mineralization (Alizarin Red), ↑ osteoblast gene expression (ALP, OC, Runx2)
INS-1E β-Cells [3] [4] [5] Promotion of β-cell Replication & Survival 1 - 20 µM ↑ β-cell proliferation, protection from glucolipotoxicity
HCC1806 Cells [6] Reduction of S6K1 Phosphorylation 30 µM Inhibition of downstream signaling

Detailed Experimental Protocol for Osteoblast Differentiation

This protocol is adapted from studies on the osteoblastic differentiation of human MSCs [1] [2].

Preparation of this compound Stock Solution
  • Solubility: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10-100 mM) [7] [6].
  • Storage: Aliquot and store the stock solution at -20°C, protected from light [7] [6].
  • Working Concentration: For treating hMSCs, dilute the stock in culture medium to a final concentration of 3 µM. Ensure the final concentration of DMSO is low (e.g., ≤0.1%) and use a vehicle control (DMSO only) in parallel [1].
Cell Culture and Treatment
  • Culture hMSCs in appropriate growth medium until they reach about 80% confluence.
  • Induce Differentiation: Switch to osteogenic differentiation medium.
  • Add this compound: Treat cells with 3 µM this compound. Refresh the medium containing the compound every 2-3 days.
  • Incubation Time: Maintain the treatment for 10-14 days to observe full differentiation and matrix mineralization [1].
Assessment of Osteoblast Differentiation

The following table outlines key assays used to confirm successful differentiation.

Assay Procedure Expected Result with this compound
Alkaline Phosphatase (ALP) Activity [1] Measure enzymatic activity or perform cytochemical staining at early time points (e.g., day 7-10). Significant increase in ALP activity and staining intensity compared to vehicle control.
Mineralization (Alizarin Red Staining) [1] Fix cells and stain with Alizarin Red S at later stages (e.g., day 14-21) to detect calcium deposits. Increased formation of orange-red mineralized nodules.
Gene Expression (qRT-PCR) [1] [2] Analyze RNA for osteoblast markers (e.g., ALP, OC, ON, COL1A1, OPN, Runx2) around day 10 of differentiation. Upregulation of osteoblast-specific gene expression.

Mechanism of Action Signaling Pathway

This compound promotes osteoblast differentiation through a well-defined mechanism involving the Wnt/β-catenin pathway, as illustrated below.

G AZP This compound GSK3b GSK-3β (Active) AZP->GSK3b Inhibits GSK3b_Inhib GSK-3β (Inhibited) GSK3b->GSK3b_Inhib Inhibition deg_path BetaCatDeg β-catenin (Degradation) GSK3b_Inhib->BetaCatDeg Prevents BetaCatNuc β-catenin (Nuclear Accumulation) GSK3b_Inhib->BetaCatNuc Allows Runx2 Runx2 Activation BetaCatNuc->Runx2 Upregulates OsteoGenes Osteoblast-Specific Genes (ALP, OC, OPN, etc.) Runx2->OsteoGenes Stimulates deg_path->BetaCatDeg Promotes

This diagram illustrates the central mechanism: this compound inhibits GSK-3β, leading to the stabilization and nuclear accumulation of β-catenin, which subsequently upregulates the key transcription factor Runx2 to drive the expression of genes responsible for osteoblast differentiation [1] [2].

Conclusion

This compound serves as a potent and reliable chemical tool for inducing osteoblast differentiation from hMSCs via GSK-3β inhibition and activation of the Wnt/β-catenin pathway. The provided data and protocol offer a foundation for researchers to utilize this compound in studies related to bone biology and tissue engineering.

References

1-Azakenpaullone in Wnt signaling pathway activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Azakenpaullone

This compound is a small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a key regulatory enzyme in the canonical Wnt signaling pathway [1]. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus. There, it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes [2].

This mechanism makes it a valuable tool in basic research for probing Wnt pathway function and in applied research for promoting stem cell maintenance and regeneration.

Mechanism of Action and Experimental Evidence

The core mechanism and experimental validation of this compound's activity are summarized below.

Quantitative Activity Data and Usage

The table below summarizes key quantitative data from published studies on this compound's activity and application in different biological systems.

Model System Reported Concentration Key Experimental Effect Citation
In Vitro GSK-3β Inhibition IC50: ~20 nM High potency and selectivity for GSK-3β over CDK1 and CDK5. [1]
Human Pluripotent Stem Cell (PSC) Differentiation 10 µM Induced midbrain specification in neural precursor cells (NPCs) by upregulating EN1 expression. [2]
Primary Human Airway Basal Cell Proliferation Not specified (validated hit from a 1429-compound screen) Identified as a pro-proliferative Wnt pathway activator in colony formation and 3D organoid assays. [3]
Zebrafish Retina Development 2.5 µM Blocked retinal differentiation and expanded the population of proliferative retinal progenitors. [1]
Zebrafish Posterior Lateral Line 5 µM Stimulated proliferation in neuromasts, increasing size and hair cell production. [4]

Detailed Experimental Protocols

Here are detailed methodologies for key applications of this compound, compiled from the literature.

Protocol 1: Midbrain Specification in Human PSC-Derived Neural Precursor Cells (NPCs) [2]

This protocol uses this compound to drive midbrain fate in NPCs, a critical step for generating midbrain dopaminergic neurons.

  • Key Steps:
    • Cell Culture: Maintain human PSCs (e.g., H9 ESC line) and differentiate them into NPCs using a standard dual SMAD inhibition and neural rosette selection method.
    • Treatment: Treat the obtained NPCs with 10 µM this compound.
    • Duration: The treatment duration can vary but is typically several days. The study validated effects after 4-5 days of treatment.
    • Validation:
      • qRT-PCR: Analyze the upregulation of midbrain-specific markers, notably EN1.
      • Immunocytochemistry: Confirm protein-level expression of EN1 and other regional markers like OTX2.
Protocol 2: Stimulating Proliferation in Primary Human Airway Basal Cells [3]

This protocol is based on a phenotype-based compound screening to identify pro-regenerative molecules.

  • Key Steps:
    • Cell Culture: Use primary human airway basal cells. The original screen used cells transduced with a lentiviral luciferase construct for proliferation readouts in a 384-well format.
    • Treatment: Treat cells with this compound. The specific concentration used for validation was not detailed but was derived from a screen of 1429 compounds.
    • Validation Assays:
      • Colony Formation Assay: Measure the ability of single cells to form colonies over a defined period.
      • 3D Organoid Assay: Culture cells in Matrigel or a similar 3D matrix to assess the formation and growth of complex organoid structures.
      • Wnt Target Gene Analysis: Use qRT-PCR to confirm the activation of canonical Wnt target genes.
Protocol 3: Inducing Proliferation in Zebrafish Neuromasts [4]

This protocol demonstrates the effect of this compound on progenitor cells in a live animal model.

  • Key Steps:
    • Animal Model: Use zebrafish larvae, typically between 3 and 5 days post-fertilization (dpf).
    • Treatment: Immerse larvae in system water containing 5 µM this compound.
      • Duration: Treat for 24-48 hours.
    • Analysis:
      • Immunofluorescence: Stain fixed larvae with antibodies against proteins like PCNA (proliferating cell nuclear antigen) or BrdU (if pulsed) to label proliferating cells.
      • Microscopy: Use confocal microscopy to image neuromasts of the posterior lateral line and quantify the number of proliferating cells and the overall size of the neuromasts.

Critical Considerations for Use

  • Concentration Optimization: The effective concentration can vary significantly between cell types and species. The 10 µM used in human PSC cultures [2] is higher than the 2.5-5 µM used in zebrafish models [4] [1], reflecting this variability. A dose-response experiment is recommended for new systems.
  • Temporal Specificity: The timing of treatment is critical. In zebrafish, early application (before 90% epiboly) prevented eye formation, while later application specifically affected retinal differentiation [1].
  • Specificity and Validation: While this compound is a selective GSK-3β inhibitor, always include controls (e.g., DMSO vehicle) and validate pathway activation in your specific model by measuring β-catenin stabilization or target gene expression (e.g., AXIN2, EN1).

Summary

This compound serves as a robust and well-validated chemical tool for activating canonical Wnt/β-catenin signaling. Its application, following the established protocols, can effectively promote stem cell proliferation, influence anteroposterior patterning, and stimulate regenerative responses across diverse experimental models.

References

Comprehensive Application Notes and Protocols for 1-Azakenpaullone

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

1-Azakenpaullone (1-Akp) is a cell-permeable, highly selective, and ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β). It is recognized as a "gold standard" compound for GSK-3 inhibition alongside BIO and CHIR99021 [1]. With potential antidiabetic and neuroprotective activities, it primarily functions by stabilizing β-catenin and activating Wnt/β-catenin signaling, which influences processes like cell proliferation and differentiation [1] [2].

The table below summarizes its fundamental chemical properties:

Property Specification
CAS Number 676596-65-9 [3] [1] [2]
Synonyms 1-Akp [3] [4] [5]
Molecular Formula C₁₅H₁₀BrN₃O [3] [4] [2]
Molecular Weight 328.16 g/mol [3] [4] [1]
Physical Appearance Light yellow to yellow, gray-brown, or white to beige powder [3] [6] [1]
Purity Typically ≥97% - 99.66% (HPLC) [3] [6] [4]

Storage Conditions and Stability

Proper storage is critical for maintaining the stability and activity of this compound. The compound is sensitive to light and moisture, and specific temperature conditions must be adhered to based on the formulation.

Storage Specifications

The following table details the recommended storage conditions:

Formulation Temperature Stability Handling Precautions
Powder -20°C 3 years [3] [2] Protect from light [1] [7], keep container tightly sealed [7]
Powder 4°C 2 years [3] [2] Protect from light [1]
DMSO Stock Solution -80°C 1 year [3] [2] Use fresh DMSO; aliquot to avoid repeated freeze-thaw cycles
DMSO Stock Solution -20°C 6 months [3] [2] Use fresh DMSO; moisture-absorbing DMSO reduces solubility [4]
Safety and Handling
  • Hazards: Harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [7].
  • Precautions: Use personal protective equipment (PPE) including safety goggles and gloves. Avoid dust formation and do not breathe aerosol. Ensure adequate ventilation and avoid release into the environment [7].

Solubility and Solution Preparation

This compound has limited solubility in aqueous buffers but is highly soluble in DMSO.

Solubility Profile
Solvent Solubility Details
DMSO >10 mg/mL to 66 mg/mL ~200 mg/mL (609.46 mM), may require ultrasonic aid [3]. One source reports 66 mg/mL (201.12 mM) [4].
Water Insoluble [4] Not recommended for direct dissolution.
Ethanol Insoluble [4] Not recommended for direct dissolution.
PBS Insoluble Requires formulation via DMSO master stock.
Stock Solution Preparation Protocol

This protocol is for preparing a 10 mM stock solution in DMSO, a common working concentration for in vitro studies.

  • Step 1: Calculate Required Solvent Volume

    • Use the formula: Volume of Solvent (µL) = [Mass of Powder (mg) / Molecular Weight (328.16 g/mol)] / Desired Concentration (10 mM)
    • Example: For a 2 mg vial, add 609 µL of anhydrous DMSO to achieve a 10 mM stock solution [5].
  • Step 2: Dissolve the Powder

    • Add the calculated volume of high-quality, fresh DMSO directly to the vial.
    • Vortex the mixture thoroughly until the powder is completely dissolved. Brief sonication in a water bath may be used to aid dissolution.
  • Step 3: Aliquoting and Storage

    • Immediately aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.
    • Clearly label the tubes with the compound name, concentration, date, and your initials.
    • Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 6 months) [3] [2].

In Vitro Experimental Protocols

Mechanism of Action and Signaling Pathway

This compound acts as a potent and selective ATP-competitive inhibitor of GSK-3β. Its inhibition leads to the stabilization and nuclear accumulation of β-catenin, which acts as a transcriptional co-activator to drive the expression of target genes involved in cell proliferation, survival, and differentiation [3] [1] [2].

G compound This compound (1-Akp) gsk3b GSK-3β (Inhibited) compound->gsk3b Inhibits IC₅₀ = 18 nM bcat β-Catenin (Stabilized) gsk3b->bcat Phosphorylation Blocked tcf_lef TCF/LEF Transcription Complex bcat->tcf_lef Nuclear Accumulation proliferation Cell Proliferation & Differentiation tcf_lef->proliferation Gene Activation

Protocol: Stimulation of β-Cell Proliferation in INS-1E Cells

This protocol is adapted from studies investigating the role of GSK-3 inhibition in pancreatic β-cell replication [4].

  • Objective: To assess the proliferative and protective effects of this compound on INS-1E β-cells.
  • Cell Line: INS-1E pancreatic β-cell line.
  • Required Materials:
    • INS-1E cells cultured in standard conditions.
    • Complete cell culture medium.
    • 10 mM this compound stock solution in DMSO.
    • DMSO (vehicle control).
    • BrdU (Bromodeoxyuridine) or EdU (Ethynyl deoxyuridine) kit for proliferation assay.
    • CyQuant cell proliferation assay kit or similar.
  • Procedure:
    • Cell Seeding: Seed INS-1E cells in an appropriate multi-well plate at a density that will reach 50-60% confluency at the time of treatment.
    • Treatment:
      • Prepare treatment media containing 20 µM this compound by diluting the 10 mM DMSO stock 1:500 into the culture medium. The final DMSO concentration should be ≤0.2%.
      • For the vehicle control, prepare media with an equal volume of DMSO only.
      • Replace the cell culture medium with the treatment or control media.
    • Incubation: Incubate the cells for 4 days at 37°C and 5% CO₂, refreshing the treatment media every 48 hours.
    • Analysis:
      • Proliferation (BrdU Assay): 24 hours after the initial treatment, add BrdU to the culture medium and follow the manufacturer's protocol to detect incorporated BrdU, indicating DNA synthesis and cell replication [4].
      • Relative Cell Number (CyQuant Assay): After 4 days of treatment, use the CyQuant cell proliferation assay according to the manufacturer's instructions to determine the relative fold change in cell number compared to the vehicle control [4].
  • Expected Outcome: Treatment with this compound should result in a significant increase in both BrdU incorporation and relative cell number compared to the vehicle control, indicating stimulated β-cell replication.
Protocol: Induction of Osteoblastic Differentiation in Human MSCs

This protocol outlines the use of this compound to promote osteogenesis in mesenchymal stem cells (MSCs) via Wnt/β-catenin signaling activation [3].

  • Objective: To induce and assess the osteoblastic differentiation of human MSCs using this compound.
  • Cell Line: Human Mesenchymal Stem Cells (MSCs).
  • Required Materials:
    • Human MSCs and appropriate growth media.
    • Osteogenic differentiation medium.
    • 10 mM this compound stock solution in DMSO.
    • RNA extraction kit, Reverse Transcription kit, and Real-Time qPCR reagents.
    • Alizarin Red S stain for mineralization nodules.
  • Procedure:
    • Cell Seeding and Induction: Seed human MSCs in culture plates. Once cells reach ~70% confluency, switch to osteogenic differentiation medium.
    • Treatment: Add 3 µM this compound (from the 10 mM DMSO stock) to the differentiation medium. Include a vehicle control (DMSO only).
    • Incubation: Incubate the cells for 48 hours for gene expression analysis, or for 14-21 days (with medium changes every 2-3 days) to observe mineralization.
    • Analysis:
      • Gene Expression (qPCR): After 48 hours, extract total RNA and perform RT-qPCR. Analyze the expression of osteoblast-specific marker genes, including Alkaline Phosphatase (ALP), Osteocalcin (OC), Osteonectin (ON), Collagen Type I Alpha 1 (COL1A1), and Osteopontin (OPN) [3].
      • Mineralization (Alizarin Red Staining): After 14-21 days, fix the cells and stain with Alizarin Red S to detect calcium-rich mineral deposits, a hallmark of mature osteoblasts.
  • Expected Outcome: this compound treatment is expected to significantly upregulate the expression of osteogenic genes and lead to enhanced matrix mineralization compared to the control.

In Vivo Formulation and Administration

For animal studies, this compound must be formulated to ensure bioavailability while minimizing stress to the animal.

Recommended In Vivo Formulation

A validated formulation for intracerebroventricular (i.c.v.) administration in mice is a clear solution consisting of [4]:

  • 5% DMSO
  • 40% Polyethylene Glycol 300 (PEG300)
  • 5% Tween 80
  • 50% ddH₂O
Preparation Protocol for In Vivo Dosing
  • Step 1: Prepare DMSO Master Liquid

    • Dissolve this compound powder in a small volume of DMSO to create a concentrated master liquid (e.g., 66 mg/mL). Ensure it is fully dissolved and clear.
  • Step 2: Sequential Solvent Addition

    • To the DMSO master liquid, add the calculated volume of PEG300. Vortex the mixture thoroughly until it is clear.
    • Add the calculated volume of Tween 80 to the DMSO/PEG300 mixture. Vortex again until the solution is clear.
    • Finally, slowly add the calculated volume of sterile distilled water while vortexing to achieve the final concentration (e.g., 3.3 mg/mL for a 10.06 mM solution) [4].
  • Important Note: The mixed solution should be used immediately for optimal results. Do not store this aqueous working solution for extended periods.

Exemplar In Vivo Protocol
  • Animal Model: Male NMRI mice [3] [4].
  • Dosage and Administration: 10 or 100 pmol via intracerebroventricular (i.c.v.) injection [3] [4].
  • Application: This dosing paradigm has been shown to reverse ketamine-induced locomotor hyperactivity and behavioral aberrations, demonstrating its efficacy in central nervous system models [3] [4].

Troubleshooting and Best Practices

  • Low Solubility in DMSO: If the compound does not dissolve completely at the desired concentration, warm the tube at 37°C for 10 minutes and/or use brief sonication.
  • Precipitation in Aqueous Buffers: When preparing working solutions for cell culture, always add the compound stock to the medium while vortexing to ensure even dispersal. If precipitation occurs, the formulation may need to be adjusted, or a homogeneous suspension method using a carrier like CMC-Na can be explored [4].
  • Vehicle Control is Critical: Always include a vehicle control (e.g., DMSO at the same final concentration as used in treatments) in every experiment to account for any non-specific effects of the solvent.

References

Comprehensive Application Notes and Protocols for 1-Azakenpaullone in Cellular Regeneration Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

1-Azakenpaullone is a potent and selective small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) that has emerged as a valuable research tool in regenerative biology and translational medicine. This compound belongs to the paullone family and demonstrates significant selectivity for GSK-3β over other kinases, making it particularly useful for investigating Wnt/β-catenin signaling pathways in various regeneration contexts. Recent advances in synthetic chemistry have enabled more efficient production of this compound through a two-step protocol featuring indium-trichloride-mediated intramolecular cyclization under mild reaction conditions, significantly improving synthetic efficiency while reducing waste generation [1]. These synthetic advances are expected to facilitate broader applications of this compound and its analogues in cellular regeneration and regenerative medicine.

The compound's mechanism centers on its ability to modulate key signaling pathways involved in cellular differentiation, proliferation, and tissue regeneration. As regenerative medicine seeks strategies to repair or replace damaged tissues and organs, this compound has demonstrated utility across multiple model systems—from invertebrate regeneration studies to mammalian stem cell differentiation. The following application notes provide detailed protocols and technical considerations for researchers investigating the compound's effects in various regenerative contexts.

Mechanism of Action and Signaling Pathways

Molecular Targets and Primary Signaling Cascade

This compound exerts its regenerative effects primarily through selective inhibition of glycogen synthase kinase-3β (GSK-3β), a serine-threonine protein kinase that integrates multiple intracellular signaling pathways. Under normal physiological conditions, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation and maintaining low cytoplasmic levels. By inhibiting GSK-3β, this compound prevents β-catenin phosphorylation, leading to its stabilization and nuclear accumulation [2]. Once in the nucleus, β-catenin forms complexes with T-cell factor (TCF) transcription factors, activating expression of target genes involved in cell fate determination, proliferation, and differentiation—processes fundamental to regeneration.

The following diagram illustrates the core signaling pathway through which this compound modulates cellular processes relevant to regeneration:

G AZK This compound GSK3b GSK-3β AZK->GSK3b Inhibits BetaCat β-catenin GSK3b->BetaCat Phosphorylates (-) TCF TCF/LEF BetaCat->TCF Activates TargetGenes Target Gene Expression TCF->TargetGenes Induces Outcomes Cellular Outcomes TargetGenes->Outcomes

Secondary Signaling Pathways and Cellular Effects

Beyond the canonical Wnt/β-catenin pathway, this compound influences several additional signaling networks relevant to regeneration. Global gene expression profiling of human mesenchymal stem cells treated with this compound revealed significant modulation of Hedgehog, TGF-β, BMP/Smad, and PI3K/Akt signaling pathways [2]. These pathways collectively contribute to the observed regenerative effects, including enhanced differentiation potential, modulation of cell proliferation, and promotion of tissue-specific matrix production.

In various model systems, this compound has been shown to promote muscle cell dedifferentiation—a process critical for regeneration in certain organisms. In sea cucumber intestinal regeneration, this compound treatment increased the formation of spindle-like structures (SLSs), hallmarks of muscle dedifferentiation, by approximately 50-169% compared to controls [3]. This dedifferentiation process can be decoupled from cell proliferation events, suggesting distinct regulatory mechanisms for different aspects of regeneration. The compound's ability to modulate multiple signaling pathways simultaneously makes it particularly valuable for studying complex regenerative processes.

Research Applications and Detailed Protocols

Intestinal Regeneration Model (Sea Cucumber)

The sea cucumber (Holothuria glaberrima) represents a valuable model for studying intestinal regeneration due to its remarkable capacity to regenerate its entire digestive tract following autotomy. In this system, this compound has been shown to significantly enhance muscle cell dedifferentiation, a critical early step in the regenerative process. The following protocol outlines the key steps for investigating this compound effects in this model:

  • Animal handling and evisceration: Induce evisceration by applying gentle pressure to the body wall or through intracoelomic injection of 0.35M KCl. Transfer animals to filtered seawater and maintain at appropriate temperature (typically 20-24°C) throughout regeneration.

  • Drug preparation and administration: Prepare a 10mM stock solution of this compound in DMSO. Dilute to working concentrations (20-100μM) in filtered seawater immediately before use. For in vivo studies, administer via intracoelomic injection (recommended dosage: 10μL per gram of animal weight) at designated post-evisceration time points. For in vitro assays using tissue explants, culture tissues in seawater containing 20-100μM this compound.

  • Tissue processing and analysis: Collect regenerating intestinal tissues at various time points (3, 7, 14, 21 days post-evisceration). Fix tissues in 4% paraformaldehyde for histological analysis or preserve in RNA later for molecular studies. For dedifferentiation assessment, perform immunohistochemistry using antibodies against muscle-specific markers and spindle-like structures (SLSs). Counterstain with DAPI to quantify nuclei.

  • Quantitative assessment: Calculate the ratio of SLSs to DAPI-positive nuclei across multiple fields of view. Compare treated and control groups to determine the extent of muscle dedifferentiation [3] [4].

Osteogenic Differentiation Protocol (Human Mesenchymal Stem Cells)

This compound demonstrates potent activity in promoting osteoblastic differentiation of human mesenchymal stem cells (MSCs), suggesting applications in bone regeneration and tissue engineering. The following protocol details its use for enhancing osteogenic differentiation:

  • Cell culture and maintenance: Culture human MSCs in growth medium consisting of α-MEM supplemented with 10% fetal bovine serum, 2mM L-glutamine, 100U/mL penicillin, and 100μg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells at 80-90% confluence using standard trypsinization procedures.

  • Osteogenic differentiation with this compound: Plate MSCs at a density of 5,000-10,000 cells/cm² in growth medium. After 24 hours, replace with osteogenic differentiation medium (growth medium supplemented with 50μM ascorbic acid, 10mM β-glycerophosphate, and 10nM dexamethasone) containing 3μM this compound. Prepare this compound working solution from 10mM DMSO stock. Include vehicle controls (DMSO at equivalent concentration). Refresh medium every 3-4 days for the duration of differentiation (typically 14-21 days).

  • Differentiation assessment:

    • Alkaline phosphatase (ALP) activity: Measure ALP activity at day 7-10 using colorimetric assays (e.g., p-nitrophenyl phosphate substrate) and perform cytochemical staining to visualize enzyme activity.
    • Mineralization analysis: At day 21, fix cells with 70% ethanol and perform Alizarin Red S staining (40mM, pH 4.2) to detect calcium deposits. Quantify by eluting dye with 10% cetylpyridinium chloride and measuring absorbance at 562nm.
    • Gene expression profiling: Analyze osteoblast-specific marker expression (ALP, osteocalcin/OC, osteonectin/ON, collagen type I α1/COL1A1, osteopontin/OPN) via qRT-PCR at multiple time points [2].
Endomesoderm Specification Studies (Cnidarian Models)

Cnidarian models such as the sea anemone Nematostella vectensis provide insights into the evolutionary conservation of regenerative mechanisms. This compound has been used to investigate the role of Wnt/β-catenin signaling in endomesoderm specification:

  • Embryo collection and maintenance: Induce spawning in adult sea anemones through light and temperature manipulation. Collect embryos and rear at 17°C in filtered seawater. Stage embryos according to developmental timing (hours post-fertilization).

  • Pharmacological treatment: Prepare this compound working solutions from DMSO stock in filtered seawater. Treat embryos at blastula stage (10-12 hours post-fertilization) with concentrations ranging from 5-20μM. Include vehicle controls (equivalent DMSO concentration).

  • Phenotypic and molecular analysis: Monitor gastrulation progression and morphological changes. For gene expression analysis, fix embryos at various stages for in situ hybridization using probes for endomesodermal markers. Process for whole-mount in situ hybridization following standard protocols. Analyze spatial expression patterns of transcription factors and signaling molecules involved in endomesoderm specification [5].

Experimental Parameters and Optimal Conditions

Table 1: Optimal this compound Concentration Ranges Across Experimental Models

Experimental Model Concentration Range Optimal Concentration Primary Outcomes Key Assessment Methods

| Sea cucumber intestinal regeneration | 20-100μM | 20μM (in vitro) 100μM (in vivo) | ↑ Muscle dedifferentiation (50-169%) → Cell proliferation | SLSs/DAPI ratio BrdU incorporation Histological analysis | | Human MSC osteogenic differentiation | 0.3-3μM | 3μM | ↑ ALP activity ↑ Mineralization ↑ Osteoblast gene expression | ALP staining/activity Alizarin Red staining qRT-PCR | | Cnidarian endomesoderm specification | 5-20μM | 10-20μM | Altered endomesoderm patterning Modulated gene expression | in situ hybridization Morphological scoring | | General cell culture | 1-10μM | 3-5μM | β-catenin stabilization Target gene activation | Western blotting Luciferase reporter assays |

Table 2: Timing and Duration of this compound Treatment in Regeneration Models

Model System Optimal Treatment Initiation Treatment Duration Peak Effect Observation Vehicle Control Recommendations

| Sea cucumber intestinal regeneration | 24-48h post-evisceration | 7-14 days (single dose) 48-72h (in vitro) | 7 days (dedifferentiation) 14-21 days (tissue remodeling) | 0.1-0.5% DMSO in seawater | | Human MSC osteogenesis | At confluence, upon differentiation induction | 14-21 days (with medium changes) | 7-10 days (ALP activity) 21 days (mineralization) | 0.1% DMSO in differentiation medium | | Cnidarian embryonic development | Blastula stage (10-12 hpf) | 12-24 hours | Gastrula stage (24-28 hpf) | 0.1% DMSO in seawater | | Primary neuron cultures | Pre-seeding or post-seeding | 24-72 hours | 24-48 hours (signaling changes) 5-7 days (functional effects) | 0.1% DMSO in culture medium |

Technical Considerations and Optimization Guidelines

Drug Handling and Solution Preparation

Proper handling and preparation of this compound are critical for experimental reproducibility. The compound should be stored as aliquoted stock solutions at -20°C or -80°C, protected from light to prevent degradation. For in vivo administration, prepare fresh working solutions immediately before use. When administering via injection in aquatic models, ensure proper osmolarity matching to the organism's physiological requirements. For cell culture applications, add this compound directly to pre-warmed medium and mix thoroughly before applying to cells. Avoid repeated freeze-thaw cycles of stock solutions, as this can compromise compound stability and potency.

Model-Specific Optimization Recommendations

Different regeneration models require specific optimization approaches. For sea cucumber studies, optimal results are achieved when treatment begins during the early dedifferentiation phase (24-48 hours post-evisceration). Higher concentrations (100μM) are generally required for in vivo efficacy compared to in vitro explant cultures (20μM) [3]. In mammalian cell culture, this compound at 3μM consistently promotes osteogenic differentiation of human MSCs without compromising cell viability [2]. When working with embryonic systems such as cnidarians, treatment timing is particularly critical—initiating exposure during early blastula stages maximizes effects on endomesoderm specification while minimizing teratogenic outcomes [5].

Researchers should perform dose-response validation for each new experimental system, as optimal concentrations can vary based on cell density, serum concentration, and specific differentiation protocols. Include appropriate controls such as vehicle (DMSO), untreated, and positive controls (e.g., other GSK-3 inhibitors like LiCl or CHIR99021) to properly contextualize results. When assessing regenerative outcomes, employ multiple complementary assessment methods—for example, combining histology with molecular analyses and functional assays—to comprehensively evaluate treatment effects.

Conclusion

This compound serves as a versatile and potent research tool for investigating cellular regeneration mechanisms across diverse model organisms. Its well-characterized activity as a selective GSK-3β inhibitor enables targeted modulation of Wnt/β-catenin signaling and related pathways involved in cell fate determination, differentiation, and tissue repair. The protocols and technical considerations outlined herein provide researchers with a foundation for implementing this compound in their regeneration studies while ensuring experimental rigor and reproducibility. As synthetic methods continue to improve [1], access to this compound and its analogs is expected to expand, potentially facilitating future translational applications in regenerative medicine.

References

Application Notes and Protocols: 1-Azakenpaullone in Bone Tissue Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

1-Azakenpaullone (1-Akp) is a highly selective, ATP-competitive small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β), with a reported IC₅₀ of 18 nM [1]. In bone tissue engineering, its primary application is as a potent inducer of osteoblastic differentiation and mineralization of human mesenchymal stem cells (MSCs) [2].

The core mechanism involves the inhibition of GSK-3β, a key negative regulator of the canonical Wnt/β-catenin signaling pathway. This inhibition leads to the nuclear accumulation of β-catenin, which subsequently upregulates the expression of Runx2, a master transcription factor for osteoblast differentiation. The activation of this pathway ultimately promotes the expression of osteoblast-specific genes and matrix mineralization [2]. Global gene expression profiling has confirmed that treatment with this compound influences several other signaling pathways associated with osteogenesis, including Hedgehog and TGFβ signaling [2].

Experimental Protocols and Workflows

The following section provides detailed methodologies for key experiments demonstrating the osteo-promoting effects of this compound.

Core Experimental Workflow

The diagram below outlines the general workflow for using this compound in osteogenic differentiation studies.

workflow Start Culture Human MSCs A Treat with This compound (3 µM) Start->A B Osteogenic Differentiation (10-14 days) A->B C Assessment & Analysis B->C D ALP Activity/Staining C->D E Mineralization Assay (Alizarin Red S) C->E F Gene Expression Analysis (qRT-PCR) C->F G Protein Analysis (Immunocytochemistry, Western Blot) C->G

Detailed Cell Culture and Treatment Protocol

Objective: To induce osteogenic differentiation of human MSCs using this compound.

Materials:

  • Cells: Human Mesenchymal Stem Cells (MSCs), e.g., from bone marrow.
  • Compound: this compound (commercially available, e.g., MedChemExpress, HY-59090) [1].
  • Vehicle: Dimethyl sulfoxide (DMSO).
  • Culture Medium: Standard growth medium (e.g., DMEM/F12 supplemented with 10% FBS) [2].
  • Osteogenic Differentiation Medium: Base medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone [2].

Procedure:

  • Cell Seeding: Plate human MSCs at an appropriate density (e.g., 5,000–10,000 cells/cm²) in growth medium and allow them to adhere overnight.
  • Preparation of Treatment Medium:
    • Prepare a 10 mM stock solution of this compound in DMSO [1].
    • Dilute the stock solution in osteogenic differentiation medium to achieve a final working concentration of 3 µM [2].
    • Prepare a vehicle control containing the same volume of DMSO without the compound (e.g., ≤0.03% DMSO).
  • Treatment and Differentiation:
    • Replace the culture medium with the treatment or control medium.
    • Incubate cells for up to 10–14 days, refreshing the medium every 2–3 days.
  • Viability Check (Optional): Assess cell viability and proliferation using an MTT or live/dead assay. A concentration of 3 µM showed no significant effect on viability over 10 days, while 30 µM decreased proliferation by day 3 [2].
Key Functional Assays for Osteogenic Differentiation
2.3.1 Alkaline Phosphatase (ALP) Activity Assay

Purpose: To measure ALP activity, an early marker of osteoblast differentiation.

Method:

  • Time Point: Harvest cells after 7–10 days of differentiation.
  • Cell Lysis: Lyse cells using a suitable buffer (e.g., 0.1% Triton X-100).
  • Measurement: Incubate the lysate with an ALP substrate (e.g., p-nitrophenyl phosphate, pNPP).
  • Quantification: Measure the absorbance of the reaction product at 405 nm. Normalize the activity to total protein content [2].
  • Cytochemical Staining (Qualitative): Fix cells and incubate with a staining solution (e.g., BCIP/NBT) to visualize ALP-positive colonies [2].
2.3.2 Mineralization Assay (Alizarin Red S Staining)

Purpose: To detect calcium deposits and mineralization, a late marker of osteogenesis.

Method:

  • Time Point: After 14–21 days of differentiation.
  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
  • Staining: Incubate with 2% Alizarin Red S solution (pH 4.1-4.3) for 20–30 minutes at room temperature.
  • Washing: Wash extensively with distilled water to remove non-specific staining.
  • Visualization & Quantification: Observe red/orange mineralized nodules under a microscope. For quantification, dissolve the bound dye with 10% cetylpyridinium chloride and measure the absorbance at 562 nm [2].
Molecular Analysis of Differentiation Markers
2.4.1 Gene Expression Analysis by qRT-PCR

Purpose: To quantify the upregulation of osteogenic genes.

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells after 10-14 days using a commercial kit.
  • cDNA Synthesis: Reverse transcribe RNA into cDNA.
  • qPCR: Perform quantitative PCR using primers for osteoblast-specific genes [2].

Key Target Genes and Expected Outcome:

Gene Symbol Gene Name Role in Osteogenesis Expected Change with 1-Akp Treatment
ALP Alkaline Phosphatase Early differentiation marker Upregulation [2]
Runx2 Runt-related transcription factor 2 Master regulator of osteogenesis Upregulation [2]
COL1A1 Collagen Type I Alpha 1 Chain Major organic bone matrix component Upregulation [2]
OC (BGLAP) Osteocalcin Late differentiation marker, mineralization Upregulation [2]
OPN (SPP1) Osteopontin Bone remodeling and mineralization Upregulation [2]
GSK-3β Glycogen Synthase Kinase-3 Beta Target of 1-Akp; negative regulator Downregulation [2]
2.4.2 Protein Analysis via Immunocytochemistry

Purpose: To confirm the nuclear accumulation of β-catenin and inhibition of GSK-3β.

Procedure:

  • Cell Fixation and Permeabilization: Fix cells with 4% PFA and permeabilize with 0.1% Triton X-100.
  • Blocking and Staining: Block with serum, then incubate with primary antibodies against β-catenin and GSK-3β, followed by fluorophore-conjugated secondary antibodies.
  • Imaging: Visualize using a fluorescence microscope. 1-Akp treatment should show increased nuclear localization of β-catenin and reduced GSK-3β signal compared to the control [2].

Critical Data and Parameters for Researchers

The table below consolidates essential quantitative data from key studies.

Summary of Key Experimental Data for this compound
Parameter Value / Observation Significance / Context
Optimal Working Concentration 3 µM (in human MSCs) Effective for osteo-induction without cytotoxicity over 10 days [2].
Cytotoxicity (Proliferation) No significant effect at 0.3 & 3 µM over 3 days; decrease at 30 µM on day 3 [2] Suggests a safe therapeutic window at lower concentrations.
GSK-3β Inhibition (IC₅₀) 18 nM [1] Confers high selectivity over other kinases (e.g., CDK1/cyclin B, IC₅₀ = 2 μM) [1].
Key Upregulated Genes ALP, OC, ON, COL1A1, OPN, Runx2 [2] Confirms activation of the osteogenic genetic program.
Key Affected Pathways Wnt/β-catenin, Hedgehog, TGFβR, PI3K, P38 MAPK [2] Indicates a multi-faceted mechanism promoting connective tissue development.

Signaling Pathway and Rationale

The osteogenic effect of this compound is primarily mediated through the Wnt/β-catenin pathway, as illustrated below.

mechanism GSK3b GSK-3β Betacat β-Catenin (Degradation Complex) GSK3b->Betacat Promotes Degradation BetacatNuc β-Catenin (Nuclear Accumulation) Betacat->BetacatNuc Stabilization & Nuclear Translocation Runx2 Runx2 Upregulation BetacatNuc->Runx2 Activates Transcription OsteoGenes Expression of Osteoblast- Specific Genes (ALP, OC, etc.) Runx2->OsteoGenes Mineral Matrix Mineralization OsteoGenes->Mineral Azaka This compound Azaka->GSK3b Inhibits

Integration with Tissue Engineering Strategies

While the direct use of this compound in scaffold-based bone tissue engineering is an emerging area, the principles are clear. A practical approach could involve its controlled release from advanced biomaterial scaffolds. For instance, electrospun scaffolds made from polymers like polyacrylonitrile (PAN) and its composites have shown remarkable characteristics conducive to cell adhesion and growth, and have demonstrated osteoconductive properties in critical-sized bone defects [3]. Incorporating this compound into such a scaffold system via adsorption, encapsulation, or covalent binding could provide sustained, localized delivery to seeded MSCs, enhancing osteogenic differentiation in situ.

Conclusion

This compound serves as a powerful biochemical tool in bone tissue engineering research. The protocols detailed herein provide a robust framework for utilizing this molecule to drive osteogenic differentiation in human MSCs. Its well-defined mechanism of action through GSK-3β inhibition and the Wnt/β-catenin pathway offers a targeted strategy for enhancing bone regeneration, with significant potential for future development in combination with advanced scaffold technologies.

References

Comprehensive Application Notes and Protocols: 1-Azakenpaullone-Induced Osteogenic Differentiation of Mesenchymal Stem Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Azakenpaullone as a Osteo-Promotor Factor

This compound has emerged as a highly selective small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) that demonstrates powerful induction of osteoblastic differentiation and mineralization in human mesenchymal stem cells (MSCs). As a key regulator of multiple signaling pathways, GSK-3β inhibition represents a novel therapeutic approach for bone tissue engineering and regenerative medicine applications. This application note provides comprehensive protocols and technical guidance for researchers investigating the molecular mechanisms of osteoblast differentiation and developing bone regeneration strategies.

The differentiation of MSCs into osteoblasts involves complex processes controlled by various signaling pathways, including Wnt/β-catenin, BMP/Smad, Hedgehog, and TGF-β signaling. This compound specifically targets GSK-3β, a serine-threonine protein kinase that functions as a negative regulator of osteoblast differentiation by suppressing Runx2 activity, the master transcription factor for osteogenesis. Through selective inhibition, this compound activates canonical Wnt signaling, leading to nuclear accumulation of β-catenin and subsequent upregulation of osteoblast-specific genes [1].

Mechanism of Action and Signaling Pathways

Molecular Mechanism of GSK-3β Inhibition

The molecular mechanism of this compound centers on its highly selective inhibition of GSK-3β, a key regulatory kinase that integrates multiple signaling pathways involved in osteoblast differentiation. GSK-3β normally phosphorylates β-catenin, targeting it for proteasomal degradation, thereby maintaining low intracellular levels of this critical transcriptional co-activator. By inhibiting GSK-3β kinase activity, this compound prevents β-catenin phosphorylation and degradation, allowing its nuclear accumulation and activation of osteogenic transcription factors [1].

The specificity of this compound for GSK-3β is particularly important for its osteo-inductive properties. Research demonstrates that treatment with this compound (3 µM) significantly reduces GSK-3β expression at both gene and protein levels, confirming target engagement. This inhibition occurs without dramatically affecting other MSC surface markers (CD44, CD73, CD90) that are characteristic of mesenchymal stem cells, indicating a specific mechanism rather than general alteration of stem cell identity [1].

Signaling Pathway Activation

The inhibition of GSK-3β by this compound activates a cascade of signaling events that ultimately drive osteogenic differentiation:

  • Wnt/β-catenin Pathway Activation: With GSK-3β inhibited, β-catenin accumulates in the nucleus and forms complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, activating Wnt-responsive genes essential for osteoblast differentiation [1].

  • Runx2 Upregulation: Nuclear β-catenin significantly upregulates Runx2 expression, the master transcription factor for osteoblast lineage commitment. Runx2 then activates the expression of osteoblast-specific marker genes including alkaline phosphatase (ALP), osteocalcin (OC), osteonectin (ON), collagen type I (COL1A1), and osteopontin (OPN) [1] [2].

  • Secondary Signaling Modulation: Global gene expression profiling reveals that this compound treatment also modulates additional pathways including Hedgehog, TGF-β, PI3K complex, P38 MAPK, and HIF1A signaling, which contribute to the osteogenic differentiation process [1].

The following diagram illustrates the key signaling pathways involved in this compound-induced osteogenic differentiation:

G AZ AZ GSK3b GSK-3β AZ->GSK3b Inhibits BetaCat β-catenin GSK3b->BetaCat Phosphorylates (targets for degradation) Runx2 Runx2 BetaCat->Runx2 Activates OsteoGenes Osteogenic Genes (ALP, OC, ON, COL1A1, OPN) Runx2->OsteoGenes

Diagram 1: Signaling pathway of this compound-induced osteogenic differentiation. This compound inhibits GSK-3β, preventing β-catenin phosphorylation and degradation. Accumulated β-catenin translocates to the nucleus and activates Runx2 expression, which upregulates osteogenic gene expression.

Experimental Optimization and Parameters

Concentration Optimization and Cytocompatibility

Successful implementation of this compound treatment requires careful concentration optimization to balance efficacy with cell viability. Through dose-response studies, researchers have established optimal concentrations that induce maximal osteogenic differentiation without compromising cell viability:

Table 1: Concentration-dependent effects of this compound on human MSCs

Concentration Proliferation Effect Osteogenic Induction Recommended Application
0.3 μM No significant effect on proliferation at days 1-3 Moderate induction Suboptimal for differentiation
3 μM No significant effect on proliferation at days 1-3; maintained viability through day 10 Strong induction; significant increase in ALP activity and mineralization Optimal for differentiation experiments
30 μM Decreased proliferation by day 3 Not tested due to cytotoxicity Not recommended

Notably, 3 μM this compound demonstrates the optimal balance for osteogenic induction, showing no significant adverse effects on cell proliferation or viability throughout the differentiation period. Live/dead assays conducted on day 3 of treatment revealed only a minute percentage of cell death (apoptosis and necrosis) in treated human MSCs compared to DMSO-vehicle treated controls [1].

Temporal Parameters and Treatment Schedule

The timing of this compound application significantly influences the efficiency of osteogenic differentiation. Based on experimental data, the following treatment schedule is recommended:

  • Initial Exposure: Add 3 μM this compound at the onset of osteogenic induction
  • Treatment Duration: Maintain treatment throughout the differentiation period (typically 10-21 days)
  • Medium Refreshment: Refresh differentiation medium containing this compound every 2-3 days
  • Assessment Timeline: Evaluate early differentiation markers (ALP activity) at 7-10 days and late markers (mineralization) at 14-21 days

Prolonged treatment with this compound for up to 10 days maintains cell viability while effectively promoting differentiation, confirming its suitability for extended differentiation protocols [1].

Step-by-Step Experimental Protocols

Cell Culture and this compound Treatment

Materials Required:

  • Human mesenchymal stem cells (bone marrow or adipose tissue-derived)
  • Complete growth medium: DMEM Low Glucose supplemented with 10% FBS, 1% penicillin-streptomycin, 1% GlutaMAX
  • This compound stock solution (10 mM in DMSO)
  • Osteogenic differentiation basal medium
  • Phosphate-buffered saline (PBS)
  • Trypsin/EDTA solution

Procedure:

  • Culture human MSCs in complete growth medium at 37°C in a 5% CO₂ humidified incubator
  • Passage cells at 80-90% confluence using trypsin/EDTA
  • Seed cells at appropriate density for experiments:
    • Proliferation assays: 5 × 10³ cells/cm²
    • Differentiation experiments: 2 × 10⁴ cells/cm²
    • Gene expression analysis: 1 × 10⁵ cells per well in 6-well plates
  • Prepare working concentration of 3 μM this compound by diluting stock solution in complete growth medium or osteogenic differentiation medium
  • For differentiation studies, initiate treatment when cells reach 70% confluence
  • Refresh medium containing this compound every 2-3 days
  • Maintain untreated control cells with equivalent DMSO concentration (vehicle control)

Technical Notes:

  • Avoid freezing and thawing this compound stock solutions repeatedly; prepare aliquots and store at -20°C
  • Ensure DMSO concentration does not exceed 0.03% in final treatment medium to avoid solvent toxicity
  • Include positive controls (standard osteogenic differentiation cocktail) for comparison where appropriate [1]
Osteogenic Differentiation and Mineralization Assay

Materials Required:

  • Osteogenic differentiation medium: DMEM supplemented with 10% FBS, 10 mM β-glycerophosphate, 50 μM ascorbate-2-phosphate, and 100 nM dexamethasone
  • This compound working solution (3 μM in differentiation medium)
  • 4% paraformaldehyde solution
  • Alkaline phosphatase (ALP) staining solution
  • Alizarin Red S solution (2%, pH 4.1-4.3)
  • Phosphate-buffered saline (PBS)

Procedure for Osteogenic Differentiation:

  • Seed human MSCs at 2 × 10⁴ cells/cm² in culture plates
  • At 70% confluence, replace growth medium with osteogenic differentiation medium containing 3 μM this compound
  • For controls, use (a) osteogenic differentiation medium without this compound and (b) growth medium without inducters
  • Refresh treatment medium every 2-3 days
  • Monitor differentiation progress over 21-day period

Alkaline Phosphatase Activity Assay (Day 7-10):

  • Aspirate medium and wash cells twice with PBS
  • Fix cells with 4% paraformaldehyde for 10 minutes at room temperature
  • Wash twice with distilled water
  • Incubate with ALP staining solution according to manufacturer's protocol
  • Quantify ALP activity using p-nitrophenyl phosphate as substrate and measure absorbance at 405 nm
  • Normalize ALP activity to total protein content

Mineralization Assessment by Alizarin Red Staining (Day 21):

  • Aspirate medium and wash cells gently with PBS
  • Fix cells with 4% paraformaldehyde for 15 minutes
  • Wash twice with distilled water
  • Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature
  • Remove excess dye by washing extensively with distilled water
  • For quantification, extract stain with 10% cetylpyridinium chloride and measure absorbance at 562 nm
  • Capture images of stained mineralized nodules [1]
Molecular Analysis of Osteogenic Markers

RNA Isolation and Gene Expression Analysis:

  • Extract total RNA from treated and control cells using appropriate isolation kits
  • Synthesize cDNA using reverse transcriptase
  • Perform quantitative real-time PCR with primers for osteogenic markers:
    • Runx2
    • Alkaline phosphatase (ALP)
    • Osteocalcin (OC)
    • Osteonectin (ON)
    • Collagen type I (COL1A1)
    • Osteopontin (OPN)
  • Include housekeeping genes (GAPDH, β-actin) for normalization
  • Analyze using 2^(-ΔΔCt) method to determine fold changes

Protein Analysis by Immunocytochemistry:

  • Culture cells on chamber slides or glass coverslips
  • At appropriate time points, fix with 4% paraformaldehyde
  • Permeabilize with 0.1% Triton X-100 if detecting intracellular antigens
  • Block with 5% BSA for 1 hour
  • Incubate with primary antibodies overnight at 4°C:
    • Anti-β-catenin (for nuclear localization)
    • Anti-Runx2
    • Anti-osteocalcin
    • Anti-GSK-3β
  • Incubate with fluorophore-conjugated secondary antibodies
  • Counterstain with DAPI and mount with antifade medium
  • Visualize using fluorescence microscopy [1]

Data Analysis and Interpretation

Expected Results and Benchmark Values

Treatment of human MSCs with 3 μM this compound should produce consistent molecular and phenotypic changes indicative of osteogenic differentiation. The following table summarizes expected results based on published data:

Table 2: Expected experimental outcomes following this compound treatment

Parameter Expected Outcome Time Frame Significance
ALP Activity Significant increase (2-3 fold) vs. control 7-10 days Early differentiation marker
Mineralization Enhanced matrix deposition (2-4 fold increase in Alizarin Red staining) 14-21 days Late differentiation marker
Runx2 Expression Significant upregulation (2-3 fold) 5-10 days Master transcription factor activation
β-catenin Localization Increased nuclear accumulation 2-5 days Wnt pathway activation
Osteogenic Gene Panel Upregulation of ALP, OC, ON, COL1A1, OPN (2-5 fold) 7-14 days Osteoblast phenotype establishment
GSK-3β Expression Significant reduction at gene and protein levels 2-7 days Target engagement confirmation

Global gene expression profiling of this compound-treated human MSCs typically identifies 1750 upregulated and 2171 downregulated mRNA transcripts (fold change ≥ 2.0; p (Corr) < 0.05) compared to control cells. Pathway analysis reveals significant enrichment in Wnt, Hedgehog, and TGF-βR signaling pathways, all critically involved in osteogenesis [1].

Troubleshooting Common Issues
  • Poor Differentiation Efficiency: Verify MSC multipotency through tri-lineage differentiation capacity testing prior to experiments. Ensure cells are not at high passage number (>P8) which may reduce differentiation potential.

  • Cytotoxicity Observations: Confirm this compound stock solution concentration accuracy. Ensure DMSO concentration does not exceed 0.03% in final treatment medium.

  • Inconsistent Mineralization: Check β-glycerophosphate and ascorbate-2-phosphate concentrations in differentiation medium. Verify medium pH stability during culture period.

  • Variable Gene Expression Results: Always include internal control genes with stable expression. Perform time-course experiments to capture expression peaks for different markers.

Quality Control and Technical Validation

MSC Characterization and Differentiation Potential

Prior to this compound treatment, ensure MSCs meet minimum defining criteria according to International Society for Cellular Therapy guidelines:

  • Adherence to plastic under standard culture conditions
  • Expression of surface markers CD105, CD73, CD90 (≥95% positive)
  • Lack of expression of CD45, CD34, CD14/CD11b, CD79α/CD19, HLA-DR (≤2% positive)
  • Tri-lineage differentiation capacity (osteogenic, adipogenic, chondrogenic) [3]

Flow cytometry should be performed to confirm surface marker expression profile. For osteogenic differentiation studies, baseline ALP activity and mineralization capacity should be established in control cells without induction.

Batch Quality Control of this compound

To ensure experimental reproducibility:

  • Verify this compound potency through dose-response curves with known MSC lines
  • Confirm expected inhibition of GSK-3β by assessing β-catenin nuclear localization
  • Validate induction of osteogenic markers ALP and Runx2 in pilot experiments
  • Document lot numbers and storage conditions for all chemical batches

Applications in Bone Tissue Engineering

The robust osteo-inductive capacity of this compound makes it particularly valuable for bone tissue engineering applications. Combining this compound with scaffold-based systems presents a promising strategy for enhancing bone regeneration:

  • Biomaterial Functionalization: this compound can be incorporated into various biomaterial scaffolds including hydroxyapatite, tricalcium phosphate, collagen matrices, and synthetic polymers for localized, sustained delivery.

  • Combinatorial Approaches: this compound may be combined with other osteo-inductive factors (BMPs, TGF-β) to synergistically enhance bone formation through multiple signaling pathways.

  • Pre-differentiation Strategies: MSCs can be pre-differentiated with this compound before implantation to establish committed osteoprogenitor cells with enhanced bone-forming capacity.

The following workflow diagram illustrates a complete experimental setup for evaluating this compound in bone tissue engineering applications:

G Start Isolate and Culture Human MSCs Charac Characterize MSC Surface Markers and Multipotency Start->Charac Treat Treat with 3 μM This compound Charac->Treat Analyze Analyte Osteogenic Differentiation Treat->Analyze App1 Biomaterial Functionalization Analyze->App1 App2 Combinatorial Approaches Analyze->App2 App3 Pre-differentiation Strategies Analyze->App3

Diagram 2: Experimental workflow for this compound application in bone tissue engineering. The process begins with MSC isolation and characterization, proceeds through this compound treatment and differentiation analysis, and culminates in various tissue engineering applications.

Conclusion

This compound represents a highly effective and specific small molecule inducer of osteogenic differentiation in human MSCs through its selective inhibition of GSK-3β. The protocols outlined in this application note provide researchers with comprehensive methodologies for implementing this compound treatment in experimental systems, from basic mechanistic studies to advanced tissue engineering applications. The robust nature of its effects, combined with well-defined signaling mechanisms, positions this compound as a valuable tool for bone regeneration research and development of novel therapeutic strategies for bone disorders and injuries.

References

1-Azakenpaullone efficient synthesis protocol two-step cyclization

Author: Smolecule Technical Support Team. Date: February 2026

1-Azakenpaullone Overview Table

Attribute Description
Chemical Name This compound [1] [2]
CAS Number 676596-65-9 [3] [2]
Molecular Formula C₁₅H₁₀BrN₃O [3]
Molecular Weight 328.16 g/mol [3]
Primary Target Glycogen Synthase Kinase-3β (GSK-3β) [1] [3] [2]
IC₅₀ for GSK-3β 18 nM [3] [4]
Key Biological Application Promotes pancreatic beta-cell replication; supports stem cell maintenance [3] [4]

Efficient Two-Step Synthesis Protocol

A 2024 study reported a highly efficient two-step synthesis of this compound, emphasizing improved atom economy and reduced waste production compared to previous methods [1].

  • Step 1 - Indium Trichloride-Mediated Cyclization: The key step involves an indium(III) chloride-catalyzed intramolecular cyclization to form the core azepine-fused heterocyclic structure under mild reaction conditions [1].
  • Step 2 - Final Heterocycle Formation: The protocol completes the synthesis in a second step, though specific details were not provided in the available abstract. The overall process is noted for its concise nature and significantly improved synthetic efficiency [1].

This modern synthesis overcomes limitations of earlier multi-step routes that often suffered from lower yields and complex purification. The two-step approach is advantageous for scaling up production to support cellular regeneration and drug discovery research [1].

Biological Applications & Mechanisms

Pancreatic Beta-Cell Replication

This compound protects rat insulinoma (INS-1E) cells from glucolipotoxicity and stimulates proliferation at 1 μM concentration. It promotes replication of beta cells in isolated rat islets, indicating potential as an antidiabetic agent by enhancing functional beta-cell mass [3].

Stem Cell Maintenance

In stem cell research, this compound is used with ID-8 and FK506 to support long-term propagation of human pluripotent stem cells. This combination helps maintain pluripotency and differentiation capacity, crucial for regenerative medicine applications [4].

Cardiac Myocyte Morphology

This compound treatment alters cardiac myocyte morphology primarily through cell elongation, revealing a role for GSK-3β signaling in regulating cardiac cell shape and structure [3].

Experimental Protocol: GSK-3β Inhibition Assay

Objective: Evaluate this compound potency against GSK-3β [3] [4].

Procedure:

  • Preparation: Dissolve this compound in DMSO to 35.71 mg/mL stock solution [3].
  • Dilution: Create serial dilutions in appropriate assay buffer.
  • Incubation: Mix inhibitor dilutions with GSK-3β enzyme and substrate.
  • Measurement: Quantify enzyme activity using method suitable for kinase detection.
  • Analysis: Calculate IC₅₀ value from dose-response curve. Expected IC₅₀ is approximately 18 nM [3] [4].

Selectivity Assessment: Test against CDK1/cyclin B (IC₅₀ ≈ 2 μM) and CDK5/p25 (IC₅₀ ≈ 4.2 μM) to confirm GSK-3β selectivity over other kinases [3].

Experimental Workflow Diagram

The diagram below outlines the efficient two-step synthesis and key cellular applications of this compound.

workflow Start Start Step 1: InCl₃-Mediated Cyclization Step 1: InCl₃-Mediated Cyclization Start->Step 1: InCl₃-Mediated Cyclization Step 2: Final Heterocycle Formation Step 2: Final Heterocycle Formation Step 1: InCl₃-Mediated Cyclization->Step 2: Final Heterocycle Formation This compound Product This compound Product Step 2: Final Heterocycle Formation->this compound Product GSK-3β Inhibition (IC₅₀ = 18 nM) GSK-3β Inhibition (IC₅₀ = 18 nM) This compound Product->GSK-3β Inhibition (IC₅₀ = 18 nM) Beta-Cell Replication Beta-Cell Replication GSK-3β Inhibition (IC₅₀ = 18 nM)->Beta-Cell Replication Stem Cell Maintenance Stem Cell Maintenance GSK-3β Inhibition (IC₅₀ = 18 nM)->Stem Cell Maintenance

Application Notes for Researchers

  • Solubility & Storage: For biochemical assays, prepare fresh stock solutions in DMSO. Store dry powder at -20°C in a desiccated environment to maintain stability [3].
  • Cellular Regeneration Studies: Utilize this compound at 1 μM concentration for investigating beta-cell regeneration or stem cell maintenance [3] [4].
  • Selectivity Advantage: This inhibitor shows >100-fold selectivity for GSK-3β over CDK1 and CDK5, reducing off-target effects in cellular models [3] [2].
  • Synthetic Chemistry: The two-step synthesis provides a more sustainable approach with reduced waste generation, beneficial for producing analogs for structure-activity relationship studies [1].

References

1-Azakenpaullone solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of 1-Azakenpaullone

The following table summarizes the key solubility data and physical properties of this compound:

Property Value / Description Notes / Source
Aqueous Solubility Insoluble or slightly soluble [1] [2] Major challenge for experiments.
DMSO Solubility 66 mg/mL (201.12 mM) [1] Primary solvent for stock solutions.
Ethanol Solubility Insoluble [1] Not a viable solvent.
Molecular Weight 328.16 g/mol [1] [2] -
Appearance Yellow solid [2] -

Experimental Protocols and Formulations

Here are the detailed methodologies for preparing working solutions of this compound for your research.

In Vitro: Preparing a Stock Solution in DMSO

This is the standard method for creating a concentrated stock solution for cell-based assays [1].

  • Calculation: Determine the mass of this compound needed to achieve a 66 mg/mL solution in anhydrous DMSO. For example, to make 1 mL of stock solution, you would weigh 66 mg of the compound.
  • Dissolution: Transfer the weighed compound to a suitable vial. Add the calculated volume of pure, anhydrous DMSO to achieve the final concentration.
  • Mixing: Vortex or sonicate the mixture briefly to ensure complete dissolution and to obtain a clear solution.
  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
  • Working Dilution: For cell culture experiments, dilute this stock solution directly into your aqueous cell culture medium. The final DMSO concentration should typically be kept below 0.1-0.5% to maintain cell viability. Note that adding the compound directly to aqueous buffers without DMSO will likely cause precipitation.
In Vivo: Preparing a Clear Solution for Animal Studies

A specific formulation has been validated for animal administration to ensure the compound remains in solution [1].

  • Final Concentration: 3.30 mg/mL (10.06 mM)
  • Formulation:
    • 5% DMSO
    • 40% PEG 300
    • 5% Tween 80
    • 50% ddH₂O (double-distilled water)

Preparation Steps [1]:

  • Create a clarified DMSO stock: First, dissolve this compound in a small volume of DMSO to a concentration of 66 mg/mL.
  • Add PEG 300: Take 50 µL of the DMSO stock and add it to 400 µL of PEG 300. Mix thoroughly until the solution is clear.
  • Add Tween 80: To the mixture from step 2, add 50 µL of Tween 80. Mix evenly until clear.
  • Add aqueous phase: Finally, add 500 µL of ddH₂O to adjust the total volume to 1 mL. Mix thoroughly.
  • Critical Note: The mixed solution should be used immediately for the best results in your in vivo studies.

Troubleshooting Guide & FAQs

The following diagram outlines a logical workflow for addressing common solubility-related problems in your experiments.

solubility_troubleshooting Start Experiment Issue: Suspicion of Precipitation Step1 Confirm if you started with a clear DMSO stock solution Start->Step1 Step2 Check the final DMSO concentration in your aqueous buffer/culture medium Step1->Step2 Yes Solution1 Vortex or sonicate DMSO stock Step1->Solution1 No/Uncertain Step3 For in vivo studies: Was the validated formulation used and was it used immediately? Step2->Step3 ≤0.5% Solution2 Ensure final DMSO concentration is ≤0.5% Step2->Solution2 >0.5% Step4 Consider using a homogenous suspension formulation instead Step3->Step4 Yes, but issue persists Solution3 Prepare fresh dosing solution following the protocol exactly Step3->Solution3 No Step5 Contact Technical Support with your exact protocol Step4->Step5 If suspension is not suitable Solution4 e.g., 5 mg/mL in 1% CMC-Na Step4->Solution4

Frequently Asked Questions

Q1: My compound is precipitating when I add the DMSO stock to my cell culture medium. What should I do? This is the most common issue. First, ensure your DMSO stock is clear. Then, verify that you are performing a serial dilution. Add the DMSO stock directly to the medium while vortexing or pipetting to mix rapidly. Finally, confirm that the final DMSO concentration does not exceed 0.5%. If problems persist, consider making a fresh, more dilute stock solution in DMSO.

Q2: Is there an alternative solvent to DMSO for in vitro work? The available data indicates that this compound is insoluble in water and ethanol [1]. DMSO is the only solvent identified in the literature for creating concentrated stock solutions for research.

Q3: What should I do if the clear solution formulation for in vivo studies doesn't work? If you continue to face issues with precipitation in your animal dosing solution, you can use a homogeneous suspension as an alternative. One validated method is to prepare a suspension at 5 mg/mL in a 1% carboxymethyl cellulose sodium salt (CMC-Na) solution [1].

References

optimizing 1-Azakenpaullone concentration for cell viability

Author: Smolecule Technical Support Team. Date: February 2026

1-Azakenpaullone Concentration & Cell Viability

Cell Type Optimal Concentration (for efficacy) Effect at Optimal Concentration High Concentration / Toxic Effect Key Experimental Readouts
Human Mesenchymal Stem Cells (hMSCs) [1] 3 µM Significant increase in osteoblast differentiation and mineralization; no significant effect on proliferation or viability [1]. 30 µM decreased cell proliferation on day 3 [1]. Alkaline Phosphatase (ALP) activity, Alizarin Red staining (mineralization), qRT-PCR for osteogenic genes (ALP, OC, Runx2) [1].
INS-1E β cells [2] 20 µM Stimulated cell replication and protected against glucolipotoxicity-induced cell death [2]. Information not specified in search results. BrdU incorporation (replication), CyQuant assay (cell number) [2].
Mouse Podocytes [3] Effective in a dose-dependent manner (specific optimal µM not defined) Protected against cytoskeleton damage induced by puromycin aminonucleoside (PAN) [3]. Information not specified in search results. High-content screening of filamentous actin (F-actin) and microtubule rearrangement [3].

The mechanism by which this compound promotes osteoblast differentiation can be visualized as the following signaling pathway:

G cluster_pathway Osteoblast Differentiation Pathway This compound This compound GSK-3β GSK-3β This compound->GSK-3β  Inhibits β-Catenin\n(Nuclear Accumulation) β-Catenin (Nuclear Accumulation) This compound->β-Catenin\n(Nuclear Accumulation)  Leads to β-Catenin\n(Degradation) β-Catenin (Degradation) GSK-3β->β-Catenin\n(Degradation)  Promotes Runx2 Runx2 β-Catenin\n(Nuclear Accumulation)->Runx2  Upregulates Osteoblast-Specific\nGenes (ALP, OC, OPN...) Osteoblast-Specific Genes (ALP, OC, OPN...) Runx2->Osteoblast-Specific\nGenes (ALP, OC, OPN...)  Activates Wnt Signaling Wnt Signaling

Diagram 1: The molecular mechanism of this compound in promoting osteoblast differentiation.

Troubleshooting Common Experimental Issues

Q1: My cells are showing poor viability after adding this compound. What should I check?

  • Cause: The most likely cause is that the concentration is too high.
  • Solution:
    • Perform a full dose-response curve. The cited study tested 0.3, 3, and 30 µM on hMSCs, finding 30 µM was detrimental [1]. Start with a range from 0.1 µM to 10 µM.
    • Verify the solubility and storage of your compound. This compound is typically dissolved in DMSO. Ensure your stock solution is fresh and properly stored. A common stock concentration is 66 mg/mL (201.12 mM) in DMSO [2].
    • Check the final DMSO concentration in your cell culture medium. It should generally not exceed 0.1% to avoid solvent toxicity.

Q2: I'm not observing the expected osteogenic differentiation in my hMSCs. How can I troubleshoot this?

  • Cause 1: The cell density or differentiation timeline is incorrect.
    • Solution: Ensure your cells are at the appropriate confluency (often 70-80%) when you start treatment. Osteogenic differentiation is a slow process; run your assay for at least 10-14 days, refreshing the differentiation medium and compound every 2-3 days [1].
  • Cause 2: The activity of the compound has degraded.
    • Solution: Prepare fresh aliquots from your stock solution and avoid repeated freeze-thaw cycles.
  • Cause 3: Your cell line may have different sensitivities.
    • Solution: Include a positive control in your experiment, such as a established osteogenic induction cocktail, to confirm your cells can differentiate under your lab conditions.

Q3: How can I confirm that this compound is working on its intended target in my experiment?

  • Solution: Include downstream validation assays to confirm mechanistic action.
    • Gene Expression: Use qRT-PCR to confirm the upregulation of target genes like Runx2 and β-catenin after 48 hours of treatment [1].
    • Protein Analysis: Perform immunocytochemistry or Western Blot to show a reduction in GSK-3β activity and an increase in nuclear β-catenin accumulation [1].

The following workflow outlines the key stages of a typical differentiation experiment:

G cluster_main Experimental Workflow for hMSC Differentiation Step1 Plate hMSCs (70-80% confluency) Step2 Add Osteogenic Medium + this compound (e.g., 3 µM) Step1->Step2 Step3 Maintain Culture (Refresh medium/compound every 2-3 days) Step2->Step3 Step4 Harvest & Analyze Step3->Step4

Diagram 2: Key stages of a typical hMSC differentiation experiment.

References

1-Azakenpaullone stability and long-term storage guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage Inferences for 1-Azakenpaullone

While exact data is unavailable, you can establish reliable storage and handling procedures by referring to general guidelines for small molecule chemicals and specific usage in experimental protocols.

  • Storage Condition Inference: As a solid powder, this compound should be stored under conditions that ensure chemical stability [1]. Recommended storage is in a desiccator at +2°C to +8°C or at room temperature (typically 15-25°C), protected from light and moisture [1]. For long-term storage, freezing at -20°C is advisable [1].

  • Reconstitution and Short-Term Storage: The compound is typically dissolved in DMSO for experimental use [2] [3]. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store frozen. When thawed, keep at room temperature and use the same day for best stability.

Experimental Application & Protocol

This compound is a Wnt signaling pathway activator that inhibits GSK-3β, leading to β-catenin stabilization and expression of target genes [3]. The table below summarizes key experimental parameters from recent studies.

Application / Model System Working Concentration Treatment Duration Key Findings / Effects
Human preimplantation embryos [2] 20 µM From day 3 to day 5/6 70% blastocyst development rate; No significant change in ICM marker expression; Decreased TE marker expression.
Primary human airway basal cells [3] Not specified (screened compound) Not specified Induced Wnt target gene activation and promoted basal cell proliferation.

Wnt Signaling Pathway Activation

The following diagram illustrates the mechanism of this compound in activating the Wnt/β-catenin pathway, which is central to its function in the cited research.

G Wnt Wnt Signal GSK3B GSK-3β Wnt->GSK3B Inactivates BetaCat β-catenin GSK3B->BetaCat Phosphorylates (for degradation) Destruction β-catenin Destruction BetaCat->Destruction TCF_LEF TCF/LEF Transcription Factors BetaCat->TCF_LEF Binds TargetGenes Proliferation & Differentiation Target Genes Azake This compound Azake->GSK3B Inhibits Degradation β-catenin Degradation Complex Destruction->BetaCat Leads to TCF_LEF->TargetGenes

Frequently Asked Questions

What is the mechanism of action of this compound?

This compound functions as an ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) [3]. By inhibiting GSK-3β, it prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it binds to TCF/LEF transcription factors to activate genes responsible for cell proliferation and differentiation [3].

What should I do if my this compound solution precipitates?

If precipitation occurs in a DMSO stock solution:

  • Warm and mix: Gently warm the vial to 37-40°C and vortex thoroughly.
  • Inspect: Visually check to ensure all crystals have fully re-dissolved before use.
  • Re-filter: If particles remain, re-filter the solution through a compatible syringe filter.
  • Re-make: Persistent precipitation indicates the solution should be discarded and a fresh aliquot prepared.
My experimental results are inconsistent. What could be the cause?

Variability can arise from several factors:

  • Compound Stability: The activity of the reconstituted stock solution may degrade over time. Use a fresh aliquot or verify activity with a positive control assay.
  • Cell Density and Passage Number: Ensure consistent cell culture conditions, as the response to signaling modulators can be highly dependent on cell confluency and passage number.
  • Serum Concentration: Serum levels in culture media can significantly impact signaling pathways like Wnt; maintain consistent serum concentrations across experiments [3].
Is this compound light-sensitive?

Although not explicitly stated for this compound, many laboratory chemicals and pharmaceuticals are susceptible to photodegradation [1] [4]. It is a standard best practice to protect it from light by wrapping vials in aluminum foil and performing procedures under subdued lighting.

Key Recommendations for Researchers

  • Confirm Activity: Always include relevant positive controls in your experiments to confirm the biological activity of your this compound stock.
  • Prioritize Aliquoting: This is the most effective strategy to preserve the stability of your primary stock solution.
  • Consult the Source: For the most accurate handling information, always refer to the Certificate of Analysis (CoA) provided by your compound supplier.

References

reducing 1-Azakenpaullone cytotoxicity at high concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cytotoxicity & Safe Dosing

The primary issue of cytotoxicity at high concentrations is well-documented. The table below summarizes the key quantitative findings from recent research:

Cell Line / Model Toxic Concentration Safe / Effective Concentration Observed Effect Source
Human Mesenchymal Stem Cells (hMSCs) 30 µM 0.3 nM, 3 nM, 3 µM Decreased proliferation on day 3; no significant effect on viability or proliferation at lower doses. [1]
Podocytes Not specified in results Effective for protection Protects podocytes from injury in vitro. [2]
INS-1E β cells Not directly toxic 20 µM Stimulates replication and protects against glucolipotoxicity. [3]

The core finding is that cytotoxicity is not an all-or-nothing effect but is highly dependent on concentration and cell type. For hMSCs, a clear safe window exists below 30 µM [1]. Furthermore, in some contexts, such as with INS-1E β-cells, 1-Azakenpaullone can be protective against other toxic insults even at concentrations as high as 20 µM [3].

Mechanism of Action & Cytotoxicity

Understanding the mechanism provides clues to managing toxicity. This compound is a potent and selective inhibitor of GSK-3β (IC₅₀ = 18 nM) [4] [3]. Its therapeutic effects, such as enhancing osteoblast differentiation, are mediated through the Wnt/β-catenin signaling pathway:

G This compound This compound GSK-3β GSK-3β This compound->GSK-3β Inhibits β-catenin Degradation β-catenin Degradation GSK-3β->β-catenin Degradation Promotes β-catenin Accumulation β-catenin Accumulation Nuclear Translocation Nuclear Translocation β-catenin Accumulation->Nuclear Translocation Wnt Signal Wnt Signal GSK-3β Inactivation GSK-3β Inactivation Wnt Signal->GSK-3β Inactivation Natural Path GSK-3β Inactivation->β-catenin Accumulation Leads to Runx2 Upregulation Runx2 Upregulation Nuclear Translocation->Runx2 Upregulation Osteoblast Differentiation Osteoblast Differentiation Runx2 Upregulation->Osteoblast Differentiation

At high concentrations, the potent inhibition of GSK-3β may excessively disrupt this and other critical signaling pathways (like PI3K/Akt and p38 MAPK), leading to unintended effects on cell proliferation and survival [1] [2]. The diagram below outlines a general workflow for titrating the optimal concentration to maximize efficacy while minimizing toxicity.

G Start Start Dose-Response Test Dose-Response Test Start->Dose-Response Test End End Assess Viability & Efficacy Assess Viability & Efficacy Dose-Response Test->Assess Viability & Efficacy Optimal Window? Optimal Window? Assess Viability & Efficacy->Optimal Window? Proceed with Experiment Proceed with Experiment Optimal Window?->Proceed with Experiment Yes Troubleshoot Troubleshoot Optimal Window?->Troubleshoot No (Toxic/Ineffective) Proceed with Experiment->End Lower Concentration Lower Concentration Troubleshoot->Lower Concentration Shorten Treatment Time Shorten Treatment Time Troubleshoot->Shorten Treatment Time Use Staggered Dosing Use Staggered Dosing Troubleshoot->Use Staggered Dosing Lower Concentration->Dose-Response Test Shorten Treatment Time->Dose-Response Test Use Staggered Dosing->Dose-Response Test

Troubleshooting Guide & FAQs

What is the maximum safe concentration of this compound?

There is no universal "maximum safe concentration." It must be determined empirically for your specific cell type and experimental conditions. A good starting point is to test a range from low nanomolar (e.g., 3-30 nM) up to 3 µM [1]. Concentrations at 30 µM and above have been shown to inhibit cell proliferation and should be used with caution [1].

How can I reduce cytotoxicity in my experiments?
  • Dose Titration: Perform a detailed dose-response curve. The goal is to find the lowest concentration that produces the desired phenotypic effect (e.g., increased ALP activity for osteogenesis) without reducing cell number or health [1].
  • Treatment Duration: Consider pulsing the treatment rather than continuous exposure. The live/dead assay in hMSCs was performed on day 3, and viability was assessed on day 10 of differentiation, suggesting that shorter exposures might be sufficient to initiate the desired differentiation program [1].
  • Validate Selectivity: At high concentrations, off-target effects become more likely. This compound is highly selective for GSK-3β over CDK1/cyclin B and CDK5/p25 [4] [3]. If your observed toxicity occurs at a concentration far above its IC50 for GSK-3β (18 nM), off-target effects should be suspected.
The compound is not working at safe concentrations. What should I do?
  • Confirm Bioactivity: Ensure your compound is working by including a positive control readout. For example, in hMSCs, you could check for nuclear accumulation of β-catenin or upregulation of Runx2 via qPCR after 24-48 hours [1]. This confirms the pathway is being activated even if the final differentiated phenotype takes longer to appear.
  • Check Solubility and Storage: this compound is typically dissolved in DMSO. Ensure your stock solution is prepared correctly (e.g., 35.71 mg/mL as per one supplier) and that it is not stored for extended periods, as this can lead to compound degradation and loss of efficacy [4].

References

1-Azakenpaullone batch-to-batch variability quality control

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: 1-Azakenpaullone

Disclaimer: The information below is synthesized from established scientific literature and best practices in cell biology and pharmacology. As live search capabilities are not active in this environment, the data presented is based on a consolidation of known facts up to April 2024 and is intended for research purposes only. Always validate methods with your specific experimental conditions.


Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my GSK-3β inhibition assays between different batches of this compound. What could be the cause? A: Batch-to-batch variability is a common challenge with small molecule inhibitors. The primary causes for this compound are typically related to differences in purity, potency, and the presence of residual solvents or salts from the synthesis process. Even small impurities can significantly alter its effective concentration and off-target effects.

Q2: How can I verify the activity of a new batch of this compound before starting a long-term experiment? A: We recommend a two-tiered QC approach:

  • Biochemical Potency Assay: Perform a direct kinase inhibition assay against GSK-3β to determine the IC₅₀ of your new batch.
  • Cellular Functional Assay: Use a well-established cellular readout, such as β-catenin stabilization or Cyclin D1 levels, to confirm functional activity in your cell model.

Q3: What is the recommended storage condition for this compound to maintain its stability? A: this compound should be stored as a lyophilized solid at -20°C or ideally -80°C, protected from light and moisture. Stock solutions in DMSO should be prepared as single-use aliquots and stored at -80°C. Avoid repeated freeze-thaw cycles.


Troubleshooting Guide

Problem: Variable Efficacy in GSK-3β Pathway Modulation

Possible Cause 1: Actual Potency Variation Between Batches Different synthetic routes or purification methods can lead to batches with varying inhibitory strength.

Verification and Solution:

  • Experiment: Direct GSK-3β Kinase Activity Assay.
  • Protocol:
    • Materials: Recombinant GSK-3β enzyme, ATP, a specific substrate (e.g., GS-1 peptide), γ-P³²-ATP (or ADP-Glo Kit for a luminescent readout), and batches of this compound.
    • Prepare a dilution series of each batch of this compound (e.g., from 1 µM to 100 nM).
    • In a reaction buffer, mix GSK-3β, substrate, and the inhibitor.
    • Start the reaction by adding ATP.
    • Incubate at 30°C for 30-60 minutes.
    • Stop the reaction and quantify phosphate incorporation into the substrate.
    • Plot % kinase activity vs. log[inhibitor] to calculate the IC₅₀ value for each batch.

Interpretation: Compare the IC₅₀ values. A significant right-ward shift (higher IC₅₀) indicates lower potency.

Diagram: this compound Mechanism & Verification Workflow

G Azaken This compound GSK3b GSK-3β Kinase Azaken->GSK3b  Inhibits BetaCatStable Stabilized β-catenin Azaken->BetaCatStable  Results in BetaCat β-catenin (Phosphorylated) GSK3b->BetaCat  Phosphorylates Assay In vitro Kinase Assay GSK3b->Assay BetaCatDeg β-catenin Degradation BetaCat->BetaCatDeg  Leads to TCFForm TCF/LEF Transcription BetaCatStable->TCFForm CyclinD1 Cyclin D1 Expression TCFForm->CyclinD1 IC50 Calculate IC₅₀ Assay->IC50

Possible Cause 2: Differences in Purity and Chemical Stability Impurities can interfere with the inhibitor's activity or be toxic to cells, leading to variable outcomes.

Verification and Solution:

  • Experiment: Analytical Chemistry QC (HPLC).
  • Protocol:
    • Materials: HPLC system with a C18 column, your batches of this compound, a reference standard if available.
    • Prepare samples by dissolving each batch in a suitable mobile phase (e.g., Methanol or Acetonitrile).
    • Run analytical HPLC using a water/acetonitrile gradient (e.g., 5% to 95% acetonitrile over 20 minutes).
    • Monitor the UV absorbance at 254 nm or another relevant wavelength.
    • Compare the chromatograms. The main peak area represents this compound. The presence and area of other peaks indicate impurities.

Interpretation: A batch with a single, sharp peak at the correct retention time and >98% area is of high purity. Multiple peaks indicate impurities.

Problem: Unexpected Cellular Toxicity

Possible Cause: Cytotoxicity from Impurities or Solvents Residual solvents from synthesis (e.g., DMF, THF) or cytotoxic impurities can cause cell death that is misattributed to this compound's primary mechanism.

Verification and Solution:

  • Experiment: Dose-Response Cytotoxicity Assay.
  • Protocol:
    • Materials: Your cell line, MTT/WST-1 assay kit, and batches of this compound.
    • Plate cells in a 96-well plate and allow to adhere overnight.
    • Treat cells with a range of concentrations of each batch (e.g., 0.1 µM to 30 µM) for 24-48 hours.
    • Add MTT/WST-1 reagent and incubate as per manufacturer's instructions.
    • Measure absorbance at the appropriate wavelength.
    • Plot % cell viability vs. concentration to determine the CC₅₀ (cytotoxic concentration 50%).

Interpretation: Compare the CC₅₀ curves. A batch causing significant toxicity at low concentrations (where GSK-3β is inhibited) likely contains cytotoxic impurities.


Summary of Quantitative Data & Standards

Table 1: Expected Benchmark Values for High-Quality this compound

Parameter Target Specification Method Notes
Purity >98% Analytical HPLC (UV 254 nm) Look for a single major peak.

| Potency (IC₅₀) | ~15-25 nM (GSK-3β) ~30-60 nM (CDK5) | In vitro Kinase Assay | Values can vary slightly based on assay conditions (ATP concentration). | | Functional EC₅₀ | ~0.5 - 2.0 µM | β-catenin Stabilization (Western Blot) | Cell-based efficacy concentration. | | Cytotoxicity (CC₅₀) | >10 µM | MTT/WST-1 Assay (in most cell lines) | Significant toxicity below 5 µM suggests impurity issues. | | Solubility | ≥ 10 mM in DMSO | N/A | Stock solutions should be clear. |

Table 2: Batch Acceptance Criteria for Key Experiments

Experiment Pass Criteria Action if Failed
HPLC Purity Check Single peak ≥98% Do not use; contact supplier for replacement or further purification.
GSK-3β IC₅₀ IC₅₀ within 2-fold of your internal gold standard. Recalculate working concentrations for this batch or reject.
Cellular β-catenin Clear stabilization at 1-5 µM without cell rounding/death. Use a different batch. Investigate if cell health is the issue.
Cytotoxicity Assay >90% viability at 2 µM. Reject batch if toxicity is observed at low, pharmacologically relevant doses.

Diagram: Batch Quality Control Decision Tree

G Start New Batch Received HPLC HPLC Purity Analysis Start->HPLC Pure Purity > 98%? HPLC->Pure Potency In vitro Kinase Assay Pure->Potency  Yes Fail BATCH FAILED Do not use. Contact supplier. Pure->Fail  No IC50Ok IC₅₀ within spec? Potency->IC50Ok Cell Cellular Functional Assay IC50Ok->Cell  Yes IC50Ok->Fail  No FuncOk Efficacy without toxicity? Cell->FuncOk Pass BATCH PASSED Approve for use FuncOk->Pass  Yes FuncOk->Fail  No

1-Azakenpaullone solvent preparation for cell-based assays

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stock Solution Preparation

The table below summarizes the key physicochemical data for 1-Azakenpaullone, which is crucial for planning your experiments [1] [2].

Parameter Specification
Molecular Weight 328.16 g/mol [1]
CAS Number 676596-65-9 [1] [2]
Primary Solvent DMSO. Solubility is 66 mg/mL (201.12 mM) or 200 mg/mL (609.46 mM), depending on the source and batch [1] [2].
Water & Ethanol Insoluble [1]
Recommended Stock Concentration 10-100 mM in DMSO is a standard and practical range for cell-based assays.

Step-by-Step Protocol for 100 mM DMSO Stock Solution

  • Calculate Mass: To prepare 1 mL of a 100 mM solution, calculate the required mass: (0.1 mol/L) * (0.32816 kg/mol) * (0.001 L) = 32.8 mg.
  • Weigh Compound: Accurately weigh out 32.8 mg of this compound.
  • Dissolve: Transfer the compound to a sterile vial and add 1 mL of fresh, high-quality DMSO.
  • Mix: Vortex or sonicate the mixture briefly until the solid is fully dissolved, resulting in a clear solution.
  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability [2].

Working Solution Formulations for Cell Assays

For most cell-based applications, this compound is first dissolved in DMSO as a concentrated stock before being diluted into the cell culture medium. The final DMSO concentration should typically not exceed 0.1-0.5% to maintain cell viability.

The table below outlines specific experimental contexts and the effective concentrations reported in the literature.

Experimental Context / Cell Type Reported Effective Concentration Key Findings / Notes
Osteoblastic Differentiation [3] 3 µM Human Mesenchymal Stem Cells (MSCs); treatment for 48 hours enhanced osteoblast-specific gene expression.
Podocyte Protection [4] Used alongside Kenpaullone and Alsterpaullone Murine podocytes; protected against injury-induced cytoskeletal changes.
β-cell Proliferation [1] 5 mM (in combination with glucose) Human pancreatic islets; a notably high concentration was used to stimulate proliferation.
INS-1E Cell Replication [1] 20 µM Treatment over 4 days stimulated replication and protected against cell death.

Troubleshooting Common Issues

Problem 1: Compound precipitates in aqueous buffer.

  • Cause: this compound has very low solubility in water-based solutions [1].
  • Solution: Ensure the compound is first fully dissolved in DMSO before adding it to the cell culture medium. Vortex the medium thoroughly after addition. Do not attempt to prepare stock solutions directly in water, PBS, or culture medium.

Problem 2: Inconsistent results between experiments.

  • Cause: Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.
  • Solution: Always store stock solutions at recommended temperatures (-20°C or -80°C) [2] and create single-use aliquots. Use a fresh aliquot for each experiment.

Problem 3: Observed cytotoxicity.

  • Cause: The final concentration of DMSO is too high, or the concentration of this compound is toxic to your specific cell type.
  • Solution: Ensure the final DMSO concentration is ≤0.5%. Run a dose-response curve to determine the optimal, non-toxic concentration for your cells. Note that one study reported decreased proliferation of human MSCs at a high concentration of 30 µM [3].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for setting up a cell-based assay with this compound, from stock preparation to data analysis.

Frequently Asked Questions

Q1: Can I prepare a stock solution of this compound in a solvent other than DMSO? Based on the available solubility data, DMSO is the recommended solvent. It is highly soluble in DMSO but insoluble in water and ethanol, making other common laboratory solvents unsuitable for preparing concentrated stock solutions [1].

Q2: How long can I store the stock solution? When stored properly, the stock solution is stable for extended periods. It is recommended to store the solution at -20°C for 6 months or at -80°C for 1 year [2]. Creating single-use aliquots is critical to maintaining the compound's integrity.

Q3: What is a typical starting concentration for a new cell-based assay? While you should always optimize for your specific system, a concentration of 1-10 µM is a common and effective starting point for many cell types, including stem cells, as shown in the research [3] [4]. It is advisable to begin with a dose-response experiment to find the ideal concentration for your application.

References

1-Azakenpaullone experimental conditions for consistent results

Author: Smolecule Technical Support Team. Date: February 2026

Documented Experimental Conditions for 1-Azakenpaullone

The table below summarizes the use of this compound (AZK) in two different studies.

Study Focus / Cell Type Reported Concentration Treatment Duration Purpose / Effect Source Model
Human Airway Basal Cell Proliferation [1] Not explicitly stated in snippets Not explicitly stated in snippets Identify compound as Wnt pathway activator and promoter of basal cell proliferation [1] Primary Human Bronchial Epithelial Cells (HBECs) [1]
Axial Patterning in Sea Anemone (Nematostella vectensis) [2] [3] A range of concentrations was used [3] From early blastula stage onward [3] Upregulate β-catenin signaling to induce oralization of the embryo [2] [3] Sea Anemone Embryos [2] [3]

Based on the general principles of pharmacological research, here are the key parameters you must define and control for in your own experiments to ensure consistent results.

A Framework for Ensuring Consistent Results

To achieve reproducibility, meticulously document and standardize the following conditions for your specific experimental system.

  • Compound Preparation: Document the source (vendor, catalog number), purity, and batch number of the compound. Standardize the preparation of your stock solution, including the choice of solvent (e.g., DMSO), stock concentration, and storage conditions (temperature, light protection). The stability of the stock solution over time should also be assessed [4].
  • Cell Culture and Treatment: Clearly define the biological system (e.g., cell line, primary cells, organism). For cells, report the source, passage number, and authentication details. Precisely control the culture conditions: medium, serum, supplements, and seeding density. During treatment, specify the developmental or cell cycle stage at which the compound is added, the final working concentration, and the duration of exposure. The final concentration of the solvent (e.g., DMSO) in the media must be kept consistent and at a level that is non-toxic to the cells [1] [2].
  • Validation and Controls: Always include the appropriate controls. A vehicle control (e.g., DMSO at the same dilution as your treatment) is essential to rule out effects from the solvent. Using a positive control, if available (e.g., another known GSK-3β inhibitor from the literature), helps validate your experimental setup [1] [4]. Furthermore, employing a functional assay to confirm the intended effect (e.g., measuring β-catenin stabilization or downstream target gene expression) is crucial for verifying the compound's activity in your specific model [1].

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound functions by inhibiting GSK-3β, which leads to the stabilization and nuclear translocation of β-catenin, activating the Wnt signaling pathway [1] [2] [3]. The following diagram illustrates this process and the point of inhibition by AZK.

azakenpaullone_mechanism WNT Wnt Ligand FZD Frizzled Receptor WNT->FZD DVL Dishevelled (DVL) FZD->DVL LRP LRP Co-receptor LRP->DVL GSK3B GSK-3β (Inhibited) DVL->GSK3B Inhibits BetaCat β-catenin GSK3B->BetaCat Phosphorylates AXIN Axin AXIN->BetaCat APC APC APC->BetaCat BetaCatStable Stabilized β-catenin BetaCat->BetaCatStable Stabilizes TCF TCF/LEF Transcription Factors BetaCatStable->TCF TargetGenes Proliferation & Target Gene Expression TCF->TargetGenes DestructionComplex Destruction Complex AZK This compound (GSK-3β Inhibitor) AZK->GSK3B Inhibits

Important Limitations to Note

The information available is specific to certain biological models and does not cover all potential experimental scenarios you might encounter.

  • Lack of Universal Protocol: The effective concentration, treatment time, and solvent can vary significantly between different cell types or model organisms. The conditions used in the cited sea anemone studies will not be directly applicable to mammalian cell culture, and vice versa [1] [2] [3].
  • Incomplete Data: The search results provide evidence of the compound's use and effect but do not list exhaustive details like exact molar concentrations for all experiments, complete solvent information, or detailed cell preparation protocols [1].

To build a comprehensive support guide, I suggest you:

  • Consult Supplier Data: The manufacturer or vendor of this compound often provides a datasheet with recommended storage conditions, solubility, and sometimes sample protocols.
  • Review Full Papers: Access the complete text of the cited papers [1] [2] [3] and other relevant studies. The Materials and Methods sections will contain the precise, detailed protocols you need.
  • Systematize Internal Data: Meticulously record all parameters from your own optimization experiments. This internal data will become the most valuable part of your troubleshooting guide.

References

Summary of Gene Expression Profiling & Validation Data

Author: Smolecule Technical Support Team. Date: February 2026

The following data is derived from a 2023 study on human Mesenchymal Stem Cells (MSCs) treated with 3 µM 1-Azakenpaullone compared to DMSO-controls [1] [2].

Profiling Aspect Experimental Methodology Key Findings and Validated Results

| Global Gene Expression | Technology: Agilent microarray platform [1] [2]. Analysis: Differentially expressed genes identified with fold change ≥ 2.0 and p(corr) < 0.05. | Differential Expression: 1,750 genes upregulated; 2,171 genes downregulated [1] [2]. | | Pathway Analysis | Software: Ingenuity Pathway Analysis (IPA) on upregulated genes [1] [2]. | Enriched Pathways: Significant enrichment in signaling pathways including Wnt/β-catenin, Hedgehog, and TGF-β [1] [2]. | | qRT-PCR Validation | Method: Quantitative real-time PCR on selected genes from enriched pathways [1]. | Validated Genes: Confirmed upregulation of LEF1 (Wnt pathway), IHH (Hedgehog pathway), SMAD7 (TGF-β pathway), and VDR (osteoblast differentiation) [1]. | | Osteoblast Markers | Method: qRT-PCR analysis of established osteoblast-specific markers [1] [2]. | Upregulated Markers: Significant increase in ALP, OC (Osteocalcin), ON (Osteonectin), COL1A1 (Collagen Type I Alpha 1 Chain), and OPN (Osteopontin) [1] [2]. | | Key Transcription Factors | Method: qRT-PCR and immunocytochemistry [1] [2]. | Mechanistic Validation: Increased gene expression and nuclear protein levels of β-catenin and Runx2 [1] [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand these validation experiments, here are the detailed methodologies used in the study.

  • Cell Culture and Treatment: Human MSCs were cultured and treated with 3 µM this compound for various durations, with DMSO used as a vehicle control [1] [2].
  • Global Gene Expression Profiling:
    • RNA Extraction: Total RNA was isolated from the treated and control MSCs.
    • Microarray Analysis: The RNA was analyzed using the Agilent microarray platform.
    • Bioinformatics: The resulting data was processed to identify differentially expressed genes and subjected to pathway enrichment analysis using Ingenuity Pathway Analysis (IPA) software [1] [2].
  • qRT-PCR Validation:
    • cDNA Synthesis: RNA was reverse-transcribed into cDNA.
    • Quantitative PCR: Gene expression levels were measured using gene-specific primers for targets of interest (e.g., LEF1, IHH, SMAD7, VDR, osteoblast markers, β-catenin, and Runx2) [1].
  • Functional Validation Assays: The study also included alkaline phosphatase (ALP) activity assays, Alizarin Red S staining for mineralization, and immunocytochemistry to confirm protein-level changes [1] [2].

Signaling Pathway Mechanism

The research conclusively showed that this compound promotes osteoblast differentiation by inhibiting GSK-3β, which leads to the stabilization and nuclear accumulation of β-catenin. Inside the nucleus, β-catenin drives the expression of the master osteogenic transcription factor Runx2, which in turn upregulates a network of genes responsible for bone formation [1] [2]. This mechanism is illustrated below.

G This compound This compound GSK-3β GSK-3β This compound->GSK-3β Inhibits β-catenin\n(Stabilized & \nNuclear Accumulation) β-catenin (Stabilized & Nuclear Accumulation) This compound->β-catenin\n(Stabilized & \nNuclear Accumulation)  Leads to β-catenin\n(Degradation) β-catenin (Degradation) GSK-3β->β-catenin\n(Degradation)  Promotes Runx2 Runx2 β-catenin\n(Stabilized & \nNuclear Accumulation)->Runx2  Upregulates Osteoblast-Specific \nGene Expression\n(ALP, OC, OPN, etc.) Osteoblast-Specific Gene Expression (ALP, OC, OPN, etc.) Runx2->Osteoblast-Specific \nGene Expression\n(ALP, OC, OPN, etc.)  Activates

The gene expression profiling and validation data strongly support that This compound is a powerful and validated inducer of osteoblast differentiation. Its effect is mechanistically grounded in the inhibition of GSK-3β and the subsequent activation of the Wnt/β-catenin-Runx2 signaling axis.

References

1-Azakenpaullone compared to kenpaullone enhanced selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The table below summarizes the key biochemical and functional differences between the two compounds.

Feature 1-Azakenpaullone Kenpaullone
Primary Target GSK-3β [1] [2] GSK-3β [3]
IC₅₀ for GSK-3β 18 nM [2] 230 nM [3]
Key Selectivity >100-fold selective for GSK-3β over CDK1/cyclin B and CDK5/p25 [1] [2] Also inhibits CDK1, CDK2, and CDK5 in the sub-micromolar range (IC₅₀: 0.4 - 0.85 µM) [3]
Reported Mechanism Enhanced selectivity attributed to modified charge distribution within the molecule due to its azakenpaullone structure [1] Dual inhibition of GSK-3 and HGK kinases contributes to its effects in motor neuron survival [4]

| Key Research Applications | - Osteoblast differentiation of human mesenchymal stem cells [5]

  • Stimulation of β-cell proliferation [2] | - Motor neuron survival in Amyotrophic Lateral Sclerosis (ALS) models [4]
  • Alleviation of pathologic pain [6] [7]
  • Generation of induced pluripotent stem cells (iPSCs) [3] |

Experimental Data and Protocols

Here is a detailed look at the experimental evidence and methodologies that highlight the distinct applications of each compound.

This compound in Osteoblast Differentiation

This protocol is derived from a 2023 study that identified this compound as a powerful inducer of osteogenesis [5].

  • 1. Cell Culture: Maintain human Mesenchymal Stem Cells (MSCs) in appropriate growth media.
  • 2. Compound Treatment: Treat cells with This compound (specific concentration to be optimized by the researcher, as the study used it as a tool compound). An osteogenic induction medium is typically used.
  • 3. Assessment of Differentiation (Key Assays):
    • Alkaline Phosphatase (ALP) Activity & Staining: Measure ALP activity and perform staining assays after several days (e.g., 7-14 days) to assess early osteoblast differentiation [5].
    • Alizarin Red S Staining: Quantify matrix mineralization, a marker of late-stage osteoblast differentiation, after 2-3 weeks of culture. The study showed this compound significantly increased mineralized matrix formation [5].
    • Gene Expression Analysis: Use RT-qPCR to monitor the upregulation of osteoblast-specific markers (e.g., genes downstream of Runx2) and perform bioinformatics analysis (e.g., Ingenuity Pathway Analysis) on microarray data to confirm upregulation of Wnt/β-catenin signaling and connective tissue development pathways [5].
Kenpaullone in Pathologic Pain Models

This methodology is based on a 2021 Nature Communications study that repurposed Kenpaullone for chronic pain [6].

  • 1. In Vitro KCC2 Expression Screening:
    • Primary Cell Culture: Use primary cortical neurons from transgenic Kcc2-luciferase knock-in mice [6].
    • Compound Treatment: Treat neurons with Kenpaullone (effective concentration range 10-1000 nM, EC₅₀ ~90 nM) [6].
    • Readout: Measure luciferase activity as a direct readout of Kcc2 promoter activity. Confirm findings with RT-qPCR for Kcc2 mRNA and immunodetection for KCC2 protein [6].
  • 2. In Vivo Analgesia Assessment:
    • Animal Models: Utilize mouse models of pathologic pain, such as a peripheral nerve constriction injury (e.g., PSNL) model for neuropathic pain or a bone cancer pain model [6].
    • Drug Administration: Administer Kenpaullone via intraperitoneal (i.p.) injection. Doses of 10 mg/kg and 30 mg/kg have been tested, showing a dose-dependent analgesic effect with a delayed onset and long duration [6].
    • Behavioral Test: Measure mechanical allodynia (hypersensitivity to pain) using von Frey filaments or a similar method. Analgesia is indicated by a significant increase in paw withdrawal thresholds [6].

Signaling Pathways and Mechanisms

The diagrams below illustrate the distinct mechanisms of action for each compound as revealed by the research.

This compound in Osteoblast Differentiation

G Azakenpaullone This compound GSK3b GSK-3β Azakenpaullone->GSK3b Inhibits betaCatenin β-catenin (Stabilized & Accumulates) GSK3b->betaCatenin Degradation Prevented Nucleus Nucleus betaCatenin->Nucleus Runx2 Runx2 (Activated) OsteoblastGenes Osteoblast-Specific Gene Expression Runx2->OsteoblastGenes Nucleus->Runx2 Differentiation Osteoblast Differentiation & Mineralization OsteoblastGenes->Differentiation

This pathway shows how this compound, by selectively inhibiting GSK-3β, leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin activates the key transcription factor Runx2, which drives the expression of genes responsible for osteoblast differentiation and bone formation [5].

Kenpaullone in Neuropathic Pain

G Kenpaullone Kenpaullone GSK3b GSK-3β / HGK Kenpaullone->GSK3b Inhibits DeltaCatenin δ-catenin (Stabilized) GSK3b->DeltaCatenin Phosphorylation Prevented Nucleus Nucleus DeltaCatenin->Nucleus KAISO KAISO Transcription Factor Nucleus->KAISO KCC2 KCC2 Gene Expression (Enhanced) KAISO->KCC2 Activates Promoter Chloride Neuronal Chloride Extrusion KCC2->Chloride Inhibition Restored Inhibitory Neurotransmission Chloride->Inhibition Analgesia Reduced Pain Hypersensitivity Inhibition->Analgesia

This pathway illustrates Kenpaullone's role in alleviating neuropathic pain. Its inhibition of GSK-3β (and potentially HGK) prevents the phosphorylation of δ-catenin, allowing it to translocate to the nucleus. There, δ-catenin enhances the expression of the KCC2 gene via the KAISO transcription factor. Increased KCC2 protein levels improve neuronal chloride extrusion, which restores normal inhibitory neurotransmission that is compromised in chronic pain states, ultimately leading to analgesia [6].

Research Implications Summary

  • For Highly Selective GSK-3β Studies: Choose This compound. Its superior selectivity minimizes off-target effects from CDK inhibition, making it ideal for dissecting the specific role of GSK-3β in processes like osteoblast differentiation [1] [5] [2].
  • For Complex Phenomena & Drug Repurposing: Kenpaullone offers a broader profile. Its multi-kinase inhibition appears beneficial in complex disease models like ALS [4] and chronic pain [6], where modulating multiple pathways can produce a more robust therapeutic effect.

References

1-Azakenpaullone specificity over cyclin-dependent kinases

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Selectivity Profile

The table below compares the half-maximal inhibitory concentration (IC₅₀) of 1-azakenpaullone with other paullone derivatives for key kinase targets. A lower IC₅₀ indicates greater potency.

Kinase Target This compound (IC₅₀, μM) Kenpaullone (IC₅₀, μM) Alsterpaullone (IC₅₀, μM)
GSK-3β 0.018 [1] 0.023 [1] 0.004 [1]
CDK1/Cyclin B 2.0 [1] 0.4 [1] 0.035 [1]
CDK2/Cyclin A 2.0 [1] 0.68 [1] 0.015 [1]
CDK5/p25 4.2 [1] 0.85 [1] 0.04 [1]

This data shows that This compound is highly potent against GSK-3β while exhibiting significantly weaker activity against CDK1, CDK2, and CDK5 compared to kenpaullone and alsterpaullone [1]. The charge distribution within the this compound molecule is discussed as a possible explanation for this enhanced GSK-3β selectivity [2].

Functional Experimental Evidence

The selectivity of this compound translates to specific biological effects in cellular models:

  • Promotion of Airway Basal Cell Proliferation: In a high-throughput screen, this compound was identified as a pro-proliferative compound for human airway basal stem cells. It activates Wnt signaling, a pathway negatively regulated by GSK-3β. This effect promotes cell proliferation and regeneration in both 2D and 3D organoid cultures [3].
  • Protection Against Mitochondrial Dysfunction: In studies on neuronal cells, this compound, along with other GSK-3 and CDK inhibitors, helped protect mitochondrial function. It was found to prevent the loss of mitochondrial membrane potential and mitigate mitochondrial fragmentation induced by cellular stressors [4].

Key Experimental Protocols

To help you evaluate or replicate the findings, here are the core methodologies from the cited studies.

  • Kinase Inhibition Assay (Source Data for IC₅₀ values)
    • Objective: To determine the potency and selectivity of this compound against various kinases.
    • Method: Recombinant kinases are incubated with the compound and an appropriate substrate in the presence of ATP. The transfer of the radiolabeled phosphate group from ATP to the substrate is measured. The IC₅₀ value is calculated by determining the compound concentration that reduces this kinase activity by 50% [1].
  • Cell-Based Proliferation Assay (Functional Validation)
    • Objective: To assess the compound's effect on primary human airway basal cell proliferation.
    • Method: Primary cells are transduced with a lentiviral luciferase construct. The cells are then plated in a 384-well format and treated with the compound. Cell proliferation is quantified by measuring bioluminescence after adding luciferin to the culture medium, which correlates directly with cell number [3].

Signaling Pathway and Role

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, which is directly inhibited by GSK-3β and activated by this compound.

G cluster_default Without Wnt Signal / GSK-3β Active cluster_wnt_on With Wnt Signal / GSK-3β Inhibited Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP Frizzled->LRP GSK3B GSK3B LRP->GSK3B Inactivates BetaCatenin BetaCatenin GSK3B->BetaCatenin Phosphorylation & Degradation AXIN AXIN APC APC TCFCell TCFCell BetaCatenin->TCFCell Stabilizes & Translocates TargetGenes TargetGenes TCFCell->TargetGenes Activates Proliferation Azakenpaullone Azakenpaullone Azakenpaullone->GSK3B Inhibits DestructionComplex Destruction Complex (GSK-3β, AXIN, APC)

References

1-Azakenpaullone comparative performance in cellular regeneration

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Key Experiments

1-Azakenpaullone functions by selectively inhibiting the enzyme GSK-3β. Under normal conditions, GSK-3β tags β-catenin for destruction, keeping the Wnt signaling pathway "off." By inhibiting GSK-3β, this compound allows β-catenin to accumulate and move into the nucleus, where it turns on genes responsible for cell proliferation and differentiation [1] [2].

The following diagram illustrates this core signaling pathway and its role in two key regenerative processes: osteoblast differentiation and general stem cell proliferation.

G cluster_pathway This compound Mechanism & Regenerative Outcomes cluster_outcomes Example Regenerative Outcomes Azaka This compound GSK3b GSK-3β Azaka->GSK3b Inhibits Degradation β-Catenin Degradation (Pathway OFF) Azaka->Degradation Prevents BetaCat β-Catenin GSK3b->BetaCat Targets for BetaCat->Degradation Without signal TCF_LEF TCF/LEF Transcription Complex BetaCat->TCF_LEF Activates Degradation->BetaCat Allows accumulation Prolif Cell Proliferation TCF_LEF->Prolif Promotes Diff Cell Differentiation TCF_LEF->Diff Promotes Runx2 Runx2 (Key Transcription Factor) TCF_LEF->Runx2 e.g., Upregulates Airway Airway Basal Cell Proliferation Prolif->Airway e.g., Osteo Osteoblast Differentiation Diff->Osteo e.g., Runx2->Osteo

Key experimental findings that demonstrate its efficacy include:

  • In human airway regeneration, this compound was identified as a hit compound for its ability to induce basal stem cell proliferation. Researchers used primary human bronchial epithelial cells (HBECs) transduced with a luciferase reporter to screen 1,429 compounds. Proliferation was measured via bioluminescence and validated using CellTiter-Glo assays and 3D organoid cultures [3].
  • In bone formation studies, treatment with this compound (at 3 µM) enhanced the osteoblastic differentiation of human Mesenchymal Stem Cells (MSCs). The key assays included measuring Alkaline Phosphatase (ALP) activity, Alizarin Red S staining for mineralized matrix, and qRT-PCR to confirm the upregulation of osteoblast-specific genes like Runx2 and Osteocalcin. The study also confirmed the nuclear accumulation of β-catenin via immunocytochemistry [1].

Comparative Experimental Data

The table below provides a comparative summary of experimental protocols and quantitative data from key studies.

Model System Typical Working Concentration Core Experimental Protocol / Assay Key Quantitative Outcome vs. Control

| Human MSCs (Osteoblast differentiation) | 3 µM [1] | • ALP Activity & Staining: Cytochemical staining and kinetic activity assay. • Alizarin Red Staining: For mineralized matrix quantification. • qRT-PCR: For osteogenic gene expression (Runx2, ALP, OC, COL1A1) [1]. | • Significant increase in ALP activity and mineralized nodules. • Upregulation of key osteoblast genes [1]. | | Primary Human Airway Basal Cells (Proliferation) | Not explicitly stated (identified from screen) | • Luciferase-based Proliferation Screen: 384-well format, bioluminescence readout. • Validation: CellTiter-Glo assay (ATP quantification) and 3D organoid formation assay [3]. | • Induced basal cell proliferation. • Increased organoid size and number [3]. | | Zebrafish Lateral Line (Hair cell regeneration) | Not explicitly stated | • Pharmacological Treatment: Live fish exposed to compound. • EdU Labeling: To mark proliferating cells. • Immunofluorescence: For hair cell and support cell counts [4]. | • Increased proliferation in neuromasts. • More hair cells produced during development and regeneration [4]. | | Sea Cucumber (Holothuria glaberrima, Intestinal regeneration) | Tested in vitro in explant cultures | • In Vitro Explant Culture: Body wall tissue cultured with compounds. • Immunohistochemistry: Using specific antibodies to assess muscle cell dedifferentiation [5]. | • Increased muscle cell dedifferentiation [5]. |

Research Considerations

When considering this compound for regenerative studies, keep the following points in mind:

  • Primary Mechanism: Its effects are largely attributed to the potent and selective inhibition of GSK-3β, leading to the stabilization of β-catenin and activation of Wnt target genes [6] [1].
  • Context-Dependent Effects: The outcome of Wnt pathway activation can vary by biological system. For example, while Wnt activation is required for lens regeneration in newts, it must be suppressed for the same process in Xenopus frogs. In the Xenopus model, this compound was shown to inhibit lens regeneration [7].
  • Synthesis Advantage: A 2024 study highlighted a novel, efficient two-step synthesis protocol for this compound, which could improve its accessibility for research by offering better synthetic efficiency and reduced waste generation [6].

References

1-Azakenpaullone validation in Runx2 upregulation studies

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Experimental Findings

Experimental Assay Key Finding with 1-Azakenpaullone Implication / Role in Runx2 Upregulation
ALP Activity & Staining [1] [2] Significant increase in activity and staining intensity Confirmed enhanced early-stage osteoblast differentiation.
Alizarin Red Staining [1] [2] Increased mineralized matrix formation Verified late-stage osteoblast maturation and mineralization.
qRT-PCR (Marker Genes) [2] [3] Upregulation of ALP, OC, ON, COL1A1, OPN Demonstrated activation of the osteogenic genetic program.
qRT-PCR / Immunocytochemistry (GSK-3β) [2] [3] Suppression of GSK-3β expression and pathway Confirmed on-target inhibition of GSK-3β.
qRT-PCR / Protein Expression (β-catenin) [2] [3] Upregulated gene expression and nuclear localization Showed activation of the canonical Wnt signaling pathway.
qRT-PCR (Runx2) [2] [3] Significant upregulation of Runx2 expression Identified the key transcription factor activated downstream.
Microarray & Bioinformatics [1] [2] 1750 genes upregulated; pathways like Wnt, Hedgehog, TGFβR enriched Provided global evidence of Wnt pathway activation and osteoblast differentiation.

Detailed Experimental Protocols

The validation of this compound was achieved through the following standard experimental workflows:

  • Cell Culture: The studies used human Mesenchymal Stem Cells (MSCs). Cells were treated with this compound at a concentration of 3 µM for the differentiation assays, with DMSO used as a vehicle control [2] [3].
  • Osteoblast Differentiation Assessment:
    • Alkaline Phosphatase (ALP) Assay: ALP activity was measured using a quantitative enzymatic assay, and cells were fixed and stained cytochemically to visualize ALP-positive cells, a key marker of early osteoblast differentiation [1] [2].
    • Mineralization Assay (Alizarin Red Staining): After a longer culture period (e.g., 10-14 days), cells were fixed and stained with Alizarin Red S to detect calcium deposits in the extracellular matrix, indicating late-stage mineralization [1] [2].
  • Molecular Analysis of Gene Expression:
    • qRT-PCR: Total RNA was extracted from treated and control cells. After cDNA synthesis, quantitative real-time PCR was performed using primers specific for osteoblast marker genes (ALP, OC, ON, COL1A1, OPN), GSK-3β, β-catenin, and Runx2 to quantify changes in their expression levels [2] [3].
    • Immunocytochemistry: Cells were fixed, permeabilized, and incubated with antibodies against GSK-3β and β-catenin, followed by fluorescently labeled secondary antibodies. Nuclear accumulation of β-catenin was visualized using fluorescence microscopy [2] [3].
  • Global Gene Expression Profiling:
    • Microarray Analysis: Total RNA from this compound-treated and control cells was hybridized to an Agilent microarray platform to profile the expression of thousands of mRNA transcripts simultaneously [1] [2].
    • Bioinformatics Analysis: The list of differentially expressed genes was analyzed using Ingenuity Pathway Analysis (IPA) software to identify statistically enriched signaling pathways and functional categories [1] [2].

The Signaling Pathway Mechanism

The following diagram illustrates the well-established molecular mechanism by which this compound upregulates Runx2, as demonstrated in the studies.

G AZP This compound GSK3b GSK-3β AZP->GSK3b Inhibits BetaCatenin β-catenin AZP->BetaCatenin Stabilizes DestructionComplex β-catenin Destruction Complex GSK3b->DestructionComplex DestructionComplex->BetaCatenin Degrades NuclearBetaCat β-catenin (Nucleus) BetaCatenin->NuclearBetaCat Accumulates Runx2 Runx2 Gene NuclearBetaCat->Runx2 Activates Transcription Runx2Protein Runx2 Protein Runx2->Runx2Protein Expression OsteoGenes Osteoblast-Specific Genes (ALP, OC, OPN, etc.) Runx2Protein->OsteoGenes Activates Transcription

The mechanism can be broken down into three key steps, supported by the experimental data:

  • Inhibition of GSK-3β: this compound acts as a highly selective inhibitor of GSK-3β. qRT-PCR and immunocytochemistry confirmed the suppression of the GSK-3β pathway in treated cells [2] [3].
  • Activation of Wnt/β-catenin Signaling: GSK-3β is a core component of the "β-catenin destruction complex." Its inhibition prevents the degradation of β-catenin. The studies showed that this compound treatment led to the nuclear accumulation of β-catenin, a hallmark of activated canonical Wnt signaling [2] [3].
  • Upregulation of Runx2 and Osteoblast Genes: β-catenin, upon entering the nucleus, acts as a transcriptional co-activator. It binds to the promoters of target genes, including the master regulator of osteogenesis, Runx2. The subsequent increase in Runx2 protein then drives the expression of a suite of osteoblast-specific marker genes, leading to full differentiation and mineralization [1] [2] [3].

Interpretation Guide

  • Key Strength of Validation: The evidence is comprehensive, moving from a specific molecular target (GSK-3β inhibition) to a functional cellular outcome (mineralization), with global gene expression data supporting the proposed pathway.
  • Research Context: This body of work positions this compound primarily as a powerful research tool for studying osteoblast differentiation and bone tissue engineering, rather than as a direct therapeutic agent [1].
  • Comparative Consideration: When comparing alternatives, the specificity and potency of this compound for GSK-3β is a key differentiator. Other GSK-3 inhibitors (e.g., AR-A014418, CHIR99021) may have different selectivity profiles and thus potentially different off-target effects or efficacies.

References

1-Azakenpaullone comparative analysis in pathway activation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance of GSK-3β Inhibitors

The following table compares key experimental data for 1-Azakenpaullone and other related compounds.

Compound Primary Target (IC50) Key Experimental Findings on Regeneration Biological Model Effective Concentration

| This compound | GSK-3β (18 nM) [1] | • Induces airway basal cell proliferation and Wnt target gene activation [2]. • Promotes osteoblast differentiation and mineralization [3]. • Protects podocytes from injury-induced cytoskeletal damage [4]. | • Primary human airway cells [2] • Human Mesenchymal Stem Cells (MSCs) [3] • Murine podocytes [4] | 2.5 μM [2] to 3 μM [3] | | Kenpaullone | GSK-3β, CDKs [2] | • Identified as a pro-proliferative hit in airway basal cell screening [2]. • Protects podocytes from injury; modulates cytoskeleton [4]. | • Primary human airway cells [2] • Murine podocytes [4] | Information missing | | Alsterpaullone | GSK-3β [4] | • Provides maximal podocyte protection among paullones tested; suppresses injury-induced signaling [4]. | • Murine podocytes [4] | Information missing | | SB216763 | GSK-3β [4] | • Used as a reference GSK-3 inhibitor in podocyte protection studies [4]. | • Murine podocytes [4] | Information missing |

Detailed Experimental Data and Protocols

For researchers looking to replicate these findings, here is a detailed breakdown of the key methodologies.

Airway Epithelial Regeneration [2]
  • Objective: To identify compounds that promote proliferation of human airway basal stem cells.
  • Screening Protocol:
    • Cell Culture: Primary Human Bronchial Epithelial Cells (HBECs) from endobronchial biopsies.
    • Reporter System: Lentiviral transduction with a pHIV-Luc-ZsGreen construct to enable proliferation monitoring via bioluminescence.
    • Compound Screening: 1429 compounds from ENZO and Prestwick libraries screened in a 384-well format.
    • Validation: Hit compounds validated in concentration-response assays using luciferase activity and CellTiter-Glo assay. Effects were further confirmed in 3D organoid ("bronchosphere") cultures.
  • Key Finding: this compound was validated as a pro-proliferative compound that induced Wnt target gene activation and basal cell proliferation in vivo in mice.
Osteoblast Differentiation [3]
  • Objective: To investigate the role of this compound in osteoblastic differentiation of human MSCs.
  • Differentiation Protocol:
    • Cell Culture: Human MSCs treated with 3 μM this compound during osteoblastic differentiation.
    • Differentiation Assessment:
      • Alkaline Phosphatase (ALP) Activity: Measured by cytochemical staining and activity assay.
      • Mineralization: Assessed by Alizarin Red S staining.
      • Gene Expression: Analyzed via qRT-PCR for osteoblast markers (ALP, OC, ON, COL1A1, OPN, Runx2).
    • Mechanistic Analysis: Western blot and immunocytochemistry for β-catenin and GSK-3β.
  • Key Finding: this compound enhanced osteoblast differentiation and mineralization by inhibiting GSK-3β, leading to β-catenin nuclear accumulation and upregulation of Runx2.
Podocyte Cytoprotection [4]
  • Objective: To discover compounds that protect podocytes from injury-induced cytoskeletal damage.
  • High-Content Screening (HCS) Protocol:
    • Cell Culture: Differentiated immortalized mouse podocytes.
    • Injury Model: Cells treated with puromycin aminonucleoside (PAN) to induce cytoskeletal injury.
    • Staining & Imaging: Cells stained with CellMask Blue and anti-acetylated tubulin antibody. Images acquired using a high-content screening system (e.g., PerkinElmer Opera).
    • Image Analysis: A multiparametric analysis of 216 features (cell area, roundness, texture) was performed to quantify protective effects.
  • Key Finding: this compound dose-dependently reduced PAN-induced rearrangements of F-actin and microtubules, stabilizing the podocyte cytoskeleton.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of this compound and a generalized workflow for the key experiments discussed.

g cluster_pathway This compound Mechanism of Action cluster_workflow Generalized Experimental Workflow GSK3b GSK-3β BetaCat β-catenin GSK3b->BetaCat  phosphorylates BetaCatDeg β-catenin Degradation BetaCat->BetaCatDeg TCF_LEF TCF/LEF Transcription BetaCat->TCF_LEF Prolif Proliferation & Differentiation TCF_LEF->Prolif Azaka This compound Azaka->GSK3b  inhibits CellModel 1. Establish Cell Model CompoundTreat 2. Compound Treatment CellModel->CompoundTreat AssayReadout 3. Assay & Readout CompoundTreat->AssayReadout DataAnalysis 4. Data Analysis AssayReadout->DataAnalysis Validation 5. In Vivo Validation DataAnalysis->Validation

Key Research Implications

  • Therapeutic Potential: The ability of this compound to promote regeneration across diverse tissues suggests potential for treating conditions like chronic lung diseases, bone defects, and proteinuric kidney disease [2] [3] [4].
  • Selectivity Advantage: Its high selectivity for GSK-3β over CDKs may result in a more targeted effect and reduced off-target phenotypes compared to other paullones like Kenpaullone [1].
  • Research Tool: It is a valuable tool compound for probing Wnt/β-catenin signaling in regeneration contexts. Researchers can source it from specialized suppliers like STEMCELL Technologies and Selleck Chemicals [5] [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

327.00072 g/mol

Monoisotopic Mass

327.00072 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-azakenpaullone

Dates

Last modified: 08-15-2023
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2: Shi L, Tang X, Qian M, Liu Z, Meng F, Fu L, Wang Z, Zhu WG, Huang JD, Zhou Z, Liu B. A SIRT1-centered circuitry regulates breast cancer stemness and metastasis. Oncogene. 2018 Jul 23. doi: 10.1038/s41388-018-0370-5. [Epub ahead of print] PubMed PMID: 30038266.
3: Choi S, Lee K, Jung H, Park N, Kang J, Nam KH, Kim EK, Ju JH, Kang KY. Kruppel-Like Factor 4 Positively Regulates Autoimmune Arthritis in Mouse Models and Rheumatoid Arthritis in Patients via Modulating Cell Survival and Inflammation Factors of Fibroblast-Like Synoviocyte. Front Immunol. 2018 Jun 27;9:1339. doi: 10.3389/fimmu.2018.01339. eCollection 2018. PubMed PMID: 29997611; PubMed Central PMCID: PMC6030377.
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